Men 10208

Catalog No.
S534958
CAS No.
129781-07-3
M.F
C61H75N15O12
M. Wt
1210.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Men 10208

CAS Number

129781-07-3

Product Name

Men 10208

IUPAC Name

(3S)-4-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoic acid

Molecular Formula

C61H75N15O12

Molecular Weight

1210.3 g/mol

InChI

InChI=1S/C61H75N15O12/c1-31(2)52(76-58(86)48(26-36-30-69-43-16-9-6-13-40(36)43)73-54(82)45(23-33-18-20-37(78)21-19-33)71-57(85)49(27-50(79)80)74-59(87)51(62)32(3)77)60(88)75-47(25-35-29-68-42-15-8-5-12-39(35)42)56(84)72-46(24-34-28-67-41-14-7-4-11-38(34)41)55(83)70-44(53(63)81)17-10-22-66-61(64)65/h4-9,11-16,18-21,28-32,44-49,51-52,67-69,77-78H,10,17,22-27,62H2,1-3H3,(H2,63,81)(H,70,83)(H,71,85)(H,72,84)(H,73,82)(H,74,87)(H,75,88)(H,76,86)(H,79,80)(H4,64,65,66)/t32-,44+,45+,46-,47-,48-,49+,51+,52+/m1/s1

InChI Key

FDMDWRMJOFJCPP-AVMQDAPYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Men 10208; Men-10208; Men10208; Thr-asp-tyr-trp-val-trp-trp-arg-NH2;

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@H](CC6=CNC7=CC=CC=C76)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N)O

The exact mass of the compound Thr-asp-tyr-trp-val-trp-trp-arg-NH2 is 1209.572 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Technical Specifications of MEN 10208

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core quantitative and structural data for MEN 10208:

Property Description
CAS Number 129781-07-3 [1] [2] [3]
Molecular Formula C₆₁H₇₅N₁₅O₁₂ [1] [3]
Molecular Weight 1210.34 g/mol [1] [3]
Sequence (IUPAC) Thr-Asp-Tyr-D-Trp-Val-D-Trp-D-Trp-Arg-NH₂ [1] [3]
Sequence (Shortened) TDY-dW-V-dW-dW-R-NH₂ [1]
Primary Biological Role Neurokinin A (NKA) antagonist; selective for the NK2 receptor [1] [2]
Storage & Shipping Store at recommended conditions (see Certificate of Analysis); typically shipped at room temperature in continental US [1]

Biological Pathway and Mechanism of Action

This compound functions by selectively blocking the Neurokinin-2 (NK2) receptor. The diagram below illustrates the signaling pathway it inhibits.

G NKA Neurokinin A (NKA) Agonist NK2R NK2 Receptor NKA->NK2R Binds Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_Release Calcium Release IP3->Ca_Release Ca_Release->PKC Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response MEN10208 This compound Antagonist MEN10208->NK2R Blocks

This compound inhibits NKA signaling by blocking the NK2 receptor [1] [2].

Key Experimental Applications and Protocols

This compound is a tool compound for investigating NK2 receptor function. The following workflow outlines a typical experiment using this antagonist.

G Step1 1. Tissue Preparation & Stabilization Step2 2. Establish Agonist Response (Add NKA or selective agonist) Step1->Step2 Step3 3. Pre-incubation with Antagonist (Add this compound) Step2->Step3 Step4 4. Agonist Challenge (Re-apply NKA) Step3->Step4 Step5 5. Data Acquisition & Analysis Step4->Step5

General workflow for studying this compound antagonism in isolated tissue experiments.

Detailed Experimental Methodology

This protocol is adapted from standard pharmacologic practices for characterizing receptor antagonists in vitro.

  • Step 1: Tissue Preparation

    • Purpose: To obtain a functional biological system expressing the target NK2 receptor.
    • Methodology: Isolate a relevant smooth muscle tissue, such as rat urinary bladder or guinea pig trachea, known to express NK2 receptors. Mount the tissue in an organ bath containing oxygenated (95% O₂, 5% CO₂) physiological salt solution (e.g., Krebs solution) maintained at 37°C. Connect the tissue to an isometric force transducer to measure contractile responses. Apply a resting tension and allow the tissue to equilibrate for at least 60 minutes, with periodic washing.
  • Step 2: Establish Agonist Response

    • Purpose: To confirm tissue viability and characterize the baseline contractile response mediated by the NK2 receptor.
    • Methodology: Construct a cumulative concentration-response curve to a selective NK2 receptor agonist, such as [β-Ala⁸]-NKA(4-10). Add the agonist to the organ bath in increasing, half-logarithmic concentrations. Record the magnitude of contraction at each concentration until a maximum response is achieved. Wash the tissue thoroughly and allow it to recover to baseline tension.
  • Step 3: Pre-incubation with Antagonist

    • Purpose: To assess the inhibitory effect of this compound.
    • Methodology: After recovery, incubate the tissue with a single concentration of this compound for a predetermined period (e.g., 15-30 minutes) to allow for receptor blockade. A separate control tissue should be run in parallel without the antagonist.
  • Step 4: Agonist Challenge

    • Purpose: To measure the shift in the agonist dose-response curve caused by the antagonist.
    • Methodology: Following the pre-incubation period, repeat the cumulative concentration-response curve to the NK2 agonist as in Step 2, in the continued presence of this compound.
  • Step 5: Data Acquisition and Analysis

    • Purpose: To quantify the potency of this compound.
    • Methodology:
      • Express all contractile responses as a percentage of the maximum response obtained in the initial control curve.
      • Plot the mean concentration-response curves for both control and this compound-treated tissues.
      • Calculate the dose-ratio (DR), which is the concentration of agonist required to produce a 50% response in the presence of the antagonist divided by the concentration required in its absence.
      • If using a single antagonist concentration, the apparent pA₂ value can be estimated using the formula: pA₂ = -log([B] / (DR - 1)), where [B] is the molar concentration of the antagonist. A full Schild analysis using multiple antagonist concentrations is required for definitive characterization.

Key Research Applications and Considerations

  • Primary Research Use: Serves as a selective pharmacological tool to investigate the physiological and pathophysiological roles of the NK2 receptor in the central and peripheral nervous systems, as well as in smooth muscle tissues [1] [2].
  • Stability Consideration: The incorporation of D-tryptophan residues at positions 6, 8, and 9 is a common strategy to enhance metabolic stability by increasing resistance to proteolytic degradation [1].
  • Important Disclaimer: this compound is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans [1].

References

MEN 10208 Binding Affinity and Receptor Profile

Author: Smolecule Technical Support Team. Date: February 2026

MEN 10208 is identified as a neurokinin A (NKA) antagonist with low affinity for a specific subtype of the NK2 receptor (NK2R) [1] [2]. The table below summarizes its known receptor binding profile.

Property Description / Value
Receptor Target Neurokinin NK2 Receptor (NK2R) [3]
Ligand Neurokinin A (NKA) [1] [2]
Biological Activity Antagonist [1] [2]
Reported Affinity Low affinity for the bovine/stomach NK2 receptor subtype [1] [2]
Comparative Antagonist MEN 10207 (high affinity for the same receptor) [1] [2]
Functional Assay Inhibition of neurokinin A-induced polyphosphoinositide hydrolysis [1] [2]

Experimental Context and Signaling Pathway

The primary data on this compound comes from competitive radioligand binding assays and second messenger functional assays conducted in the early 1990s [1] [2].

  • Cellular Model: The studies used SKLKB82#3 cells, a murine fibroblast cell line transfected with a cDNA encoding the bovine NK2 receptor [1] [2].
  • Key Finding: The different affinities of this compound and MEN 10207 led researchers to propose that the protein expressed in these fibroblasts represents a distinct NK2 receptor subtype [1] [2]. This highlights the role of such antagonists in pharmacologically characterizing receptor variations.

NK2 receptors are G-protein coupled receptors (GPCRs). Their activation typically triggers the signaling pathway shown in the diagram below.

G GPCR NK2 Receptor (GPCR) Gq Gq Protein GPCR->Gq Ligand Binding PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2_Store Ca²⁺ Store IP3->Ca2_Store Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Cytosol_Ca2 Cytosolic Ca²⁺ ↑ Ca2_Store->Cytosol_Ca2 Cytosol_Ca2->PKC Activates

Neurokinin A binding to NK2 receptor triggers Gq protein activation and downstream signaling [3].

Research Considerations

  • Data Currency: The most specific data on this compound's binding affinity is from 1992 [1] [2]. The field of neurokinin receptor pharmacology has likely advanced significantly since then.
  • Limited Protocol Details: The search results confirm the use of competitive radioligand binding assays but do not provide granular methodological details like specific buffer compositions, radioligands used, or separation techniques [1] [2].
  • Find Updated Information: For contemporary research, I suggest searching recent literature on platforms like PubMed or Google Scholar using terms such as "NK2 receptor antagonist recent advances," "tachykinin receptor pharmacology," or "this compound" to find newer citations or related compounds.
  • Explore Modern Techniques: Current binding affinity studies may use advanced methods like Microscale Thermophoresis (MST), which can work with membrane proteins in near-native environments [4].

References

Core Research Findings on MEN 10208

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key information from the identified 1991 study on the solid-phase synthesis of MEN 10208 [1].

Aspect Findings from Comparative Study
Peptide Sequence Thr-Asp-Tyr-D-Trp-Val-D-Trp-D-Trp-Arg-NH₂ [1]
Biological Role Neurokinin A (NK-2) selective tachykinin antagonist [1]
Synthesis Challenge Coupling difficulties with hydrophobic amino acids (D-Trp, Val); deletion sequences despite negative Kaiser test [1]
Hypothesized Cause Steric hindrance from hydrophobic residues, making the growing peptide's amino group inaccessible [1]
Boc Strategy Outcome Unsatisfactory, yielding considerable deletion sequences [1]
Superior Fmoc Strategy Conducted on a DOD resin for peptide amides using DCC/HOBt chemistry [1]
Result of Fmoc Method Higher yield and purity of the crude peptides [1]

Synthesis Experimental Protocol

The following diagram illustrates the general workflow and key decision points for the solid-phase synthesis of this compound as described in the study.

G Start Start: Solid-Phase Peptide Synthesis BocMethod Boc Strategy Start->BocMethod FmocMethod Fmoc Strategy Start->FmocMethod BocProblems Coupling Problems: - Hydrophobic AAs (D-Trp, Val) - Deletion sequences - False-negative Kaiser test BocMethod->BocProblems FmocSuccess Successful Synthesis: - High yield - High purity FmocMethod->FmocSuccess Conclusion Conclusion: Fmoc method is superior for this peptide BocProblems->Conclusion Led to comparison FmocSuccess->Conclusion

Synthesis strategy comparison for this compound, based on 1991 study findings [1].

Here is a detailed breakdown of the methodology that proved superior for synthesizing this compound [1]:

  • Strategy: Fmoc (Fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.
  • Resin: DOD resin, specifically developed for peptide amides.
  • Coupling Chemistry: DCC (Dicyclohexylcarbodiimide)/HOBt (1-Hydroxybenzotriazole) activation.
  • Key Advantage: This combination successfully overcame the steric hindrance and coupling challenges posed by the consecutive hydrophobic D-Trp residues, leading to a purer crude product compared to the Boc (tert-Butyloxycarbonyl) strategy.

References

MEN 10208 competitive radioligand binding assay protocol

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Competitive Radioligand Binding Assays

A competitive radioligand binding assay investigates the interaction between an unlabeled test compound (like MEN 10208) and a fixed concentration of a radiolabeled ligand for a specific receptor [1] [2]. The core principle is that the two molecules compete for a limited number of receptor binding sites. By measuring how the test compound displaces the radioligand, you can determine the affinity (potency) of the unlabeled compound, expressed as an inhibition constant (Ki) [2] [3] [4].

These assays are a gold standard for measuring ligand-receptor affinity due to their robustness and sensitivity, and they can be used to determine association and dissociation rates for unlabeled compounds [1] [2].

Core Protocol and Experimental Design

The general protocol involves incubating a receptor preparation with a fixed concentration of radioligand and varying concentrations of the unlabeled competitor. The receptor-bound radioligand is then separated from the free radioligand, and the bound radioactivity is quantified [5] [2] [6].

The workflow and data analysis relationships can be summarized as follows:

G Receptor Prep Receptor Prep Incubation Mix Incubation Mix Receptor Prep->Incubation Mix Separation Separation Incubation Mix->Separation Radioligand Radioligand Radioligand->Incubation Mix Unlabeled Compound Unlabeled Compound Unlabeled Compound->Incubation Mix Bound Radioactivity Measurement Bound Radioactivity Measurement Separation->Bound Radioactivity Measurement Data Analysis (IC50) Data Analysis (IC50) Bound Radioactivity Measurement->Data Analysis (IC50) Ki Calculation Ki Calculation Data Analysis (IC50)->Ki Calculation

Key Experimental Components and Steps
  • Receptor Preparation: The source of receptors, which can be cell membrane homogenates or cultured cells [5] [7] [2]. Membranes are often pelleted by centrifugation (e.g., 40,000 x g for 30 minutes) and resuspended in an appropriate assay buffer [6].
  • Radioligand Selection: A critical choice. The radioligand should have:
    • High Specific Activity: Ideally >20 Ci/mmol for ³H-ligands, and as high as possible for ¹²⁵I-ligands [3].
    • High Selectivity: For the target receptor to minimize off-target binding [3].
    • High Purity: Typically >90% to ensure accurate measurement [3].
  • Assay Buffer: Common components include Tris-HCl or HEPES, often with EDTA to chelate divalent cations [6]. Additives like BSA (0.1%) can help reduce non-specific binding [3] [6].
  • Incubation:
    • A constant, low concentration of radioligand (at or below its Kd value) is used [3].
    • The unlabeled test compound (this compound) is serially diluted, typically over a range of 5 to 10 concentrations covering 3-5 log units [2].
    • The mixture is incubated until equilibrium is reached (e.g., 30 minutes at room temperature with agitation) [6].
  • Separation and Measurement:
    • Filtration: The most common method. The reaction mixture is rapidly filtered through glass fiber filters, which trap the membrane-bound radioligand. Filters are washed with cold buffer to remove unbound ligand, and the trapped radioactivity is counted [5] [2] [3].
    • Scintillation Proximity Assay (SPA): A homogeneous "no-wash" method. Membranes are bound to SPA beads. When the radioligand binds and comes into close proximity to the bead, it emits light that can be measured directly in a plate reader [2] [3].
Data Analysis

The primary goal is to determine the IC50 value—the concentration of the unlabeled competitor that displaces 50% of the specific radioligand binding. The IC50 is then used to calculate the Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand [2] [8].

Key Parameters and Optimization Tips

The table below summarizes critical parameters for a successful assay.

Parameter Considerations & Optimization Tips
Defining Non-Specific Binding Essential. Determined by parallel incubation with a high concentration (e.g., 10 μM) of a known, potent, unlabeled competitor. Specific binding = Total binding - Non-specific binding [6].
Radioligand Concentration Use a concentration at or below its Kd value to ensure sensitivity in competition assays [3].
Membrane Protein Concentration Should be optimized to ensure that <10% of the total radioligand is bound (to avoid ligand depletion) [7]. In SPA, titrate carefully as background can be an issue [3].
Incubation Time & Temperature Must be sufficient to reach equilibrium. This should be validated through kinetic experiments [1] [2].
Ligand Stability ³H-ligands are generally stable for 3-6 months. ¹²⁵I-ligands should be used within 1-2 months of manufacture [3].

Critical Troubleshooting Guide

Challenge Potential Solution

| High Non-Specific Binding | • Optimize wash volumes and speed in filtration assays. • Include BSA or salts/detergents in the wash buffer [3]. • For hydrophobic ligands, use BSA-coated filters [3]. | | High Assay Variability (Filtration) | • Ensure rapid and consistent filtration and washing across all samples. • Pre-soak filters in buffer with BSA or PEI to reduce binding to the filter itself [7]. | | Low Signal-to-Noise Ratio (SPA) | • Carefully titrate the amount of membrane and SPA beads to optimize the signal while minimizing background [3]. | | Inaccurate Ki Values | • Use the experimentally determined concentration of the radioligand working solution, as ligands can stick to tube walls [3]. • Ensure the radioligand has high radiochemical purity [3]. |

Adapting the Protocol for this compound

To develop a specific protocol for this compound, you will need to identify its biological target. The relationship between assay components and data analysis is a multi-stage process:

G Identify Target Receptor Identify Target Receptor Select Radioligand Select Radioligand Identify Target Receptor->Select Radioligand Perform Saturation Assay Perform Saturation Assay Select Radioligand->Perform Saturation Assay Determine Kd & Bmax Determine Kd & Bmax Perform Saturation Assay->Determine Kd & Bmax Establish Competition Conditions Establish Competition Conditions Determine Kd & Bmax->Establish Competition Conditions Run this compound Competition Run this compound Competition Establish Competition Conditions->Run this compound Competition Calculate Ki for this compound Calculate Ki for this compound Run this compound Competition->Calculate Ki for this compound

  • Identify the Target Receptor: this compound is described in historical literature as a selective antagonist for the tachykinin NK2 receptor. This is your starting point.
  • Select an Appropriate Radioligand: For the NK2 receptor, a radiolabeled tachykinin agonist or antagonist (e.g., [³H]- or [¹²⁵I]-labeled) with high affinity and selectivity would be required.
  • Perform a Saturation Binding Assay: Before the competition assay, use the chosen radioligand in a saturation experiment to confirm its Kd (binding affinity) and the Bmax (receptor density) in your specific receptor preparation [2] [8]. This Kd value is essential for designing the competition assay and for the subsequent Ki calculation.
  • Establish Competition Conditions: Using the Kd from the saturation assay, set up the competition experiment with a fixed concentration of radioligand (at or below its Kd) and a range of this compound concentrations.

References

Comprehensive Application Notes & Protocols: Using MEN 10208 in Transfected Fibroblast Studies for NK2 Receptor Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

MEN 10208 ([Tyr⁵,D-Trp⁶,⁸,⁹,Arg¹⁰]NKA(4-10)) represents a crucial pharmacological tool in tachykinin receptor research, specifically developed to discriminate between putative NK2 receptor subtypes in various tissue preparations. This peptide antagonist exhibits a distinctive low-affinity binding profile in certain cellular contexts, particularly in transfected fibroblast models, making it invaluable for characterizing receptor heterogeneity [1]. The seminal study by Maggi and colleagues demonstrated that this compound displayed significantly different affinities when tested in bovine stomach membranes versus transfected murine fibroblasts (SKLKB82#3 cells) expressing the bovine NK2 receptor, providing key evidence for the existence of NK2 receptor subtypes [1].

The transfected fibroblast model system offers a controlled environment for studying receptor pharmacology without the complexities of native tissues. Fibroblasts, as mesenchymal-origin cells, provide a versatile platform for heterologous expression of receptors and have been extensively used to study intracellular signaling pathways and calcium mobilization mechanisms [2] [3]. When transfected with cDNA encoding specific receptors, these cells enable detailed investigation of ligand-receptor interactions and signal transduction pathways in a defined system. The SKLKB82#3 murine fibroblast cell line, used in the original this compound studies, exemplifies this approach by stably expressing the bovine NK2 receptor, allowing for consistent pharmacological characterization [1].

Table 1: Pharmacological Characteristics of this compound in Different Biological Systems

Biological Preparation Receptor Type This compound Affinity Primary Experimental Use
Bovine stomach membranes Native NK2 receptor High affinity Reference tissue for NK2 receptor studies
SKLKB82#3 transfected fibroblasts Bovine NK2 receptor Low affinity Discrimination of NK2 receptor subtypes
Guinea-pig bronchi Native NK2 receptor Variable affinity Tissue-specific receptor characterization

Experimental Applications of this compound

Receptor Binding Studies

The primary application of this compound in transfected fibroblast studies involves competitive radioligand binding assays to characterize receptor binding sites. In the foundational study, researchers employed this approach to demonstrate that this compound exhibited distinct affinity patterns between native tissues and transfected cell systems [1]. The transfected fibroblast model (SKLKB82#3 cells) revealed a low-affinity binding site for this compound compared to its high-affinity interaction in bovine stomach membranes, providing critical evidence for NK2 receptor heterogeneity across different cellular contexts. This binding profile serves as a pharmacological fingerprint for identifying receptor subtypes in novel experimental systems.

Functional Characterization

Beyond binding studies, this compound has been instrumental in assessing the functional responses mediated through NK2 receptors in transfected fibroblasts. Researchers have effectively utilized this antagonist to inhibit neurokinin A-induced polyphosphoinositide hydrolysis, a key signaling pathway activated by NK2 receptor stimulation [1]. The differential potency of this compound in inhibiting this pathway in transfected fibroblasts versus native tissues further corroborates the existence of pharmacologically distinct NK2 receptor subtypes. Additionally, the compound has been used to study calcium mobilization in transfected fibroblasts, as NK2 receptor activation triggers robust intracellular calcium signals through the phospholipase C-IP3 pathway [2] [3].

Table 2: Quantitative Binding and Functional Data for this compound in Transfected Fibroblasts

Experimental Parameter Value in Transfected Fibroblasts Value in Bovine Stomach Significance
Binding affinity (Ki) Low affinity High affinity Discriminates NK2 receptor subtypes
Inhibition of NKA-induced PI hydrolysis Reduced potency Higher potency Confirms functional receptor differences
Calcium mobilization effects Attenuated response Potent inhibition Supports signaling pathway differences

Protocol: Competitive Binding Assay Using this compound

Materials and Reagents
  • Cell culture: SKLKB82#3 murine fibroblast cell line transfected with bovine NK2 receptor cDNA (or relevant transfected fibroblast model) [1]
  • Growth medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin [4]
  • Selection antibiotic: Appropriate selective agent (e.g., G418 at 400 μg/mL) for maintaining transfected cells
  • Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 3 mM MnCl₂, 0.1% bovine serum albumin (BSA), and protease inhibitor cocktail
  • Radioligand: [³H]-Neurokinin A (specific activity: 50-100 Ci/mmol)
  • This compound: Working concentration range: 10⁻¹¹ to 10⁻⁶ M (prepare fresh from 1 mM stock solution in DMSO)
  • Filtration system: Glass fiber filters (GF/B or GF/C) pre-soaked in 0.3% polyethyleneimine for 2 hours to reduce nonspecific binding
  • Scintillation cocktail: Appropriate for aqueous samples
Cell Preparation and Membrane Isolation
  • Cell culture maintenance: Grow SKLKB82#3 transfected fibroblasts in complete growth medium with appropriate selection pressure at 37°C in a humidified 5% CO₂ atmosphere. Use cells between passages 5-15 to ensure consistent receptor expression [1].

  • Cell harvesting: At approximately 80-90% confluence, rinse cells twice with ice-cold phosphate-buffered saline (PBS) and detach using enzyme-free cell dissociation buffer to preserve receptor integrity.

  • Membrane preparation:

    • Centrifuge cell suspension at 500 × g for 10 minutes at 4°C
    • Resuspend cell pellet in 10 volumes of ice-cold hypotonic buffer (5 mM Tris-HCl, 2 mM EDTA, pH 7.4) and homogenize with 15-20 strokes in a Dounce homogenizer
    • Centrifuge homogenate at 40,000 × g for 20 minutes at 4°C
    • Resuspend pellet in binding buffer and aliquot for immediate use or storage at -80°C
    • Determine protein concentration using Bradford or BCA assay
Binding Assay Procedure
  • Assay setup: In duplicate or triplicate, add the following to incubation tubes:

    • 400 μL binding buffer
    • 50 μL [³H]-Neurokinin A (final concentration ~0.5 nM)
    • 50 μL this compound (varying concentrations from 10⁻¹¹ to 10⁻⁶ M) or vehicle for control tubes
    • 100 μL membrane preparation (50-100 μg protein)
  • Incubation: Mix thoroughly and incubate at 25°C for 60 minutes to reach equilibrium binding.

  • Separation and quantification:

    • Terminate incubation by rapid filtration under vacuum through pre-soaked glass fiber filters
    • Rinse filters 3 times with 5 mL ice-cold wash buffer (50 mM Tris-HCl, pH 7.4)
    • Transfer filters to scintillation vials, add 5 mL scintillation cocktail, and equilibrate for 6 hours
    • Quantify bound radioactivity using liquid scintillation counting
  • Control measurements:

    • Total binding: Tubes without this compound
    • Nonspecific binding: Tubes with 1 μM unlabeled Neurokinin A
    • Specific binding: Total binding - Nonspecific binding

G cluster_1 Key Reagents & Components A Cell Culture & Harvesting B Membrane Preparation A->B C Competitive Binding Incubation B->C R1 Transfected Fibroblasts B->R1 D Separation by Filtration C->D R2 ³H-Neurokinin A C->R2 R3 This compound Gradient C->R3 R4 Binding Buffer C->R4 E Radioligand Quantification D->E R5 Filtration System D->R5 F Data Analysis E->F

Protocol: Functional Calcium Mobilization Assay

Materials and Reagents
  • Calcium-sensitive dye: Fura-2 AM or Fluo-4 AM (1 mM stock in DMSO)
  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
  • Agonist solution: Neurokinin A (100 μM stock in water, prepare fresh dilutions in assay buffer)
  • Antagonist solution: this compound (1 mM stock in DMSO, working concentrations in assay buffer)
  • Probenecid (optional): 250 mM stock in DMSO for reducing dye leakage
  • Pluronic F-127 (20% w/v in DMSO): For enhancing dye loading
  • Cell culture reagents: As described in Section 3.1
Cell Preparation and Dye Loading
  • Cell seeding: Harvest transfected fibroblasts as described in Section 3.2 and seed into black-walled, clear-bottom 96-well plates at a density of 2-4 × 10⁴ cells/well. Culture for 24-48 hours until 70-80% confluent [4].

  • Dye loading solution: Prepare working solution containing 2-5 μM Fura-2 AM or Fluo-4 AM, 0.02% Pluronic F-127, and 2.5 mM probenecid in assay buffer.

  • Loading procedure:

    • Remove culture medium and wash cells once with assay buffer
    • Add 100 μL dye loading solution per well
    • Incubate for 45-60 minutes at 37°C in the dark
    • Replace loading solution with 100 μL fresh assay buffer
    • Incubate for additional 30 minutes at room temperature to allow complete de-esterification
Calcium Measurement and this compound Treatment
  • Instrument setup: Configure fluorescence plate reader for ratiometric measurement (Fura-2: excitation 340/380 nm, emission 510 nm) or single wavelength measurement (Fluo-4: excitation 485 nm, emission 525 nm).

  • Baseline recording: Measure baseline fluorescence for 1-2 minutes to establish stable signal.

  • This compound pretreatment:

    • For antagonist studies, add this compound (varying concentrations) or vehicle after baseline recording
    • Incubate for 15-30 minutes to allow receptor interaction
    • Continue monitoring fluorescence during pretreatment period
  • Agonist stimulation:

    • Add Neurokinin A (final EC₈₀ concentration, typically 10-100 nM)
    • Monitor fluorescence continuously for 3-5 minutes to capture calcium transient
    • Include control wells with buffer alone to assess spontaneous activity
  • Calculation of response:

    • For Fura-2: Calculate ratio of fluorescence (340/380 nm) and convert to [Ca²⁺]i using standard equation
    • For Fluo-4: Express data as ΔF/F₀, where F₀ is baseline fluorescence

G cluster_1 Critical Parameters A Cell Seeding in 96-well Plate B Calcium Dye Loading A->B C Baseline Fluorescence Recording B->C P1 Dye Loading Optimization B->P1 D This compound Pretreatment C->D E Neurokinin A Stimulation D->E P2 Pretreatment Duration D->P2 F Calcium Transient Measurement E->F P3 Agonist Concentration E->P3 G Data Normalization & Analysis F->G P4 Signal Normalization G->P4

Data Analysis & Interpretation

Binding Data Analysis

The analysis of competitive binding data with this compound follows established principles for receptor-ligand interactions. Use nonlinear regression to fit the data to a one-site competition model:

% Bound = Bottom + (Top - Bottom) / (1 + 10^(X - LogIC₅₀))

Where X is the logarithm of this compound concentration, Top and Bottom are the plateaus at minimum and maximum inhibition, and IC₅₀ is the concentration producing half-maximal inhibition. Convert IC₅₀ to inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + [L]/Kd)

Where [L] is the concentration of radioligand and Kd is its dissociation constant. The low affinity of this compound in transfected fibroblasts (compared to native tissues) should be evident from the rightward shift in the competition curve and higher Kᵢ value [1].

Functional Data Analysis

For calcium mobilization assays, quantify the peak amplitude of the calcium transient, the area under the curve (AUC), and the EC₅₀/IC₅₀ values for agonist/antagonist interactions. Analyze concentration-response curves using four-parameter logistic equation:

Response = Bottom + (Top - Bottom) / (1 + 10^(LogEC₅₀ - X))

Where X is the logarithm of agonist concentration. For Schild analysis of this compound antagonism, plot log(DR-1) against log[this compound], where DR is the dose ratio (EC₅₀ of agonist in presence of antagonist divided by EC₅₀ in absence). The slope should not differ significantly from unity for competitive antagonism, with the x-intercept providing the pA₂ value [1].

Troubleshooting and Optimization

Common Issues and Solutions
  • High nonspecific binding in radioligand assays: Increase pre-soaking time of filters in polyethyleneimine to 2-4 hours; optimize wash volume and temperature (ice-cold buffer improves specific-to-nonspecific ratio)
  • Poor signal-to-noise ratio in calcium assays: Optimize dye loading concentration and duration; include probenecid to reduce dye leakage; verify cell density and health
  • Inconsistent this compound effects: Prepare fresh solutions for each experiment; verify stability of peptide in solution; ensure consistent pretreatment time
  • Low transfection efficiency: Use early passage cells; optimize selection pressure; verify receptor expression regularly with control ligands
Experimental Optimization
  • Time course studies: Conduct preliminary experiments to determine optimal incubation times for this compound pretreatment, as this significantly affects antagonist potency measurements
  • Concentration ranges: Use appropriate this compound concentrations (typically 10⁻¹¹ to 10⁻⁶ M) based on its expected low affinity in transfected fibroblasts
  • Cell passage number: Monitor potential changes in receptor expression and responsiveness with increasing cell passages, and establish consistent passage range for experiments
  • Validation controls: Include reference compounds with known pharmacology (e.g., MEN 10207) to validate assay performance and compare with published data [1]

References

methods for administering MEN 10208 in vivo

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile of MEN 10,208

MEN 10,208 is a selective antagonist for the NK₂ tachykinin receptor. The table below summarizes key quantitative data from in vitro studies.

Property Details
Target Receptor NK₂ Tachykinin Receptor [1]
Biological Activity Antagonist [1]
Notable Finding Its antagonist affinity (pKB) is significantly reduced in the rabbit pulmonary artery (from 7.47 to 5.94) in the presence of the aminopeptidase inhibitor amastatin, suggesting enzymatic degradation in certain tissues. This effect was not observed in the hamster trachea [1].
Molecular Implication The amastatin-sensitive degradation in rabbit pulmonary artery is possibly mediated by aminopeptidase M, which may convert the octapeptide MEN 10,208 to the heptapeptide MEN 10,207 by removing the N-terminal Threonine [1].

Experimental Protocol: In Vitro Tissue Bath Assay

While direct in vivo administration protocols for MEN 10,208 were not found, its pharmacological characterization is performed using standardized in vitro tissue bath experiments. The following workflow and detailed protocol are based on these established methods.

G TissuePreparation Tissue Preparation Equilibration Equilibration Period TissuePreparation->Equilibration AgonistCumulative Cumulative Agonist Concentration-Response Curve Equilibration->AgonistCumulative Wash Wash Period AgonistCumulative->Wash AntagonistIncubation MEN 10,208 Incubation (± Enzyme Inhibitor) Wash->AntagonistIncubation AgonistRepeat Repeat Agonist Concentration-Response Curve AntagonistIncubation->AgonistRepeat DataAnalysis Data Analysis (pKB Calculation) AgonistRepeat->DataAnalysis

Detailed Methodology
  • Tissue Preparation and Mounting [1]

    • Tissues: Isolated rabbit pulmonary artery or hamster trachea are commonly used.
    • Process: Fresh tissues are dissected and cut into rings or strips. Each tissue segment is carefully mounted in an organ bath chamber containing oxygenated (typically with 95% O₂ and 5% CO₂) physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C.
  • Equipment and Reagents

    • Organ Bath System: Multi-chamber setup with temperature control and aeration.
    • Force Transducers: To measure isometric tension changes in the tissue.
    • Data Acquisition System: Software for real-time recording and analysis of contractile responses.
    • Solutions: Physiological salt solution, stock solutions of MEN 10,208, selective NK₂ receptor agonists (e.g., Neurokinin A or [β-Ala⁸]NKA(4-10)), and optional enzyme inhibitors like Amastatin.
  • Experimental Procedure

    • Equilibration and Tensioning: Tissues are placed under an optimal resting tension (e.g., 1 gram) and allowed to equilibrate for at least 60 minutes, with the bath solution being changed every 15-20 minutes [1].
    • Initial Agonist Response (Control): A cumulative concentration-response curve is generated for the NK₂ receptor agonist. This establishes the maximum contractile response and agonist potency (EC₅₀) under control conditions.
    • Antagonist / Inhibitor Incubation: After thorough washing to restore baseline tension, tissues are incubated with a single concentration of MEN 10,208 for a set period (e.g., 30 minutes). To study the impact of peptidases, a parallel set of tissues can be pre-treated with an aminopeptidase inhibitor like Amastatin (e.g., 10 µM for 30 minutes) before and during the MEN 10,208 incubation [1].
    • Repeat Agonist Response (Post-Treatment): Following the incubation period, a second cumulative concentration-response curve to the agonist is constructed in the continued presence of MEN 10,208 (and amastatin, if used).
  • Data Analysis

    • Contractile responses are typically measured as an increase in isometric tension (grams or millinewtons, mN).
    • Agonist potency (EC₅₀) and maximum response (Emax) are determined from the concentration-response curves before and after antagonist application.
    • The antagonist affinity of MEN 10,208 is quantified by calculating its pKB value, which is the negative logarithm of the equilibrium dissociation constant, using the following formula [1]: pK_B = log(CR - 1) - log([Antagonist]) where CR (Concentration Ratio) is the EC₅₀ of the agonist in the presence of MEN 10,208 divided by its EC₅₀ in the absence of the antagonist.

Considerations for In Vivo Administration

Translating these findings to an in vivo context requires addressing several challenges:

  • Peptidase Degradation: The finding that amastatin alters MEN 10,208's efficacy is critical [1]. In a live animal, systemic peptidases would rapidly degrade the peptide. A successful in vivo protocol would likely require co-administration with a broad-spectrum peptidase inhibitor or the development of a stabilized, metabolically resistant analog.
  • Administration Route: As a peptide, MEN 10,208 would have very low oral bioavailability. It would likely need to be administered via intravenous (IV) bolus or infusion to ensure it reaches the systemic circulation. Other potential routes could include subcutaneous (SC) or intraperitoneal (IP) injection, though these may have lower and more variable bioavailability.
  • Dosage and Formulation: The effective in vivo dose would need to be empirically determined based on the target engagement and the specific disease model. The peptide would require formulation in a sterile, biocompatible vehicle (e.g., saline with a small amount of albumin to prevent binding to surfaces).

References

Application Note: A Generalized Framework for Dose-Response Analysis

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction to Dose-Response Experiments Dose-response experiments are fundamental in pharmacology and drug discovery. They aim to determine the relationship between the concentration or dose of a compound (e.g., MEN 10208) and the magnitude of its effect on a biological system [1]. These studies allow researchers to quantify key parameters such as potency (EC₅₀/IC₅₀) and efficacy (Eₘₐₓ), which are critical for evaluating a compound's therapeutic potential and safety profile.

2. Experimental Design Considerations A well-designed dose-response study requires careful planning. The following table outlines core elements to define before starting your experiment with this compound.

Design Element Description and Considerations for this compound
Assay System Choose a relevant biological system (e.g., cell-based assay using iPSC-derived neurons [1], isolated tissue preparation, enzyme activity assay).
Compound Handling Determine this compound's solubility (e.g., DMSO, saline), prepare a stock solution, and serial dilutions while ensuring solvent concentrations do not themselves cause effects.
Dose Selection Select a range of concentrations (typically 8-12 points) spanning from below to above the expected effective concentration, often in a logarithmic series (e.g., 1 nM, 10 nM, 100 nM, 1 µM, etc.).
Replication Perform experiments with a sufficient number of replicates (e.g., n=3-6) to ensure statistical power and reliability of the results.
Controls Include both positive controls (a known effective compound) and negative controls (vehicle-only) to validate the assay's performance.

3. Key Parameters and Data Analysis The data generated from dose-response experiments are typically fit to a nonlinear regression curve, often a four-parameter logistic (4PL) model, to derive the following key parameters:

Parameter Definition Interpretation
Eₘₐₓ (Maximal Response) The maximum effect a compound can produce. Reflects the efficacy or intrinsic activity of this compound.
EC₅₀ / IC₅₀ (Half-Maximal Effective/Inhibitory Concentration) The concentration that produces 50% of the maximal effect. Reflects the potency of this compound; a lower value indicates higher potency.
Hill Slope Describes the steepness of the curve. Indicates cooperativity in the binding or signaling process.

Generalized Experimental Protocol for Dose-Response Studies

Title: Cell-Based Dose-Response Assay for Candidate Compounds

1. Objective To determine the concentration-dependent effect of a test compound on a predefined biological readout (e.g., cell viability, calcium flux, reporter gene expression).

2. Materials

  • Cell line or primary cells relevant to the target pathology.
  • Test compound (e.g., this compound).
  • Assay-specific reagents (e.g., fluorescence dyes, detection antibodies).
  • Cell culture plates (e.g., 96-well or 384-well plates for HTS [1]).
  • Liquid handling equipment for serial dilutions.
  • Plate reader or imaging system for endpoint measurement.

3. Methodology 3.1. Cell Plating:

  • Harvest and count cells. Seed cells at an optimized density in culture plates. Allow cells to adhere and recover for an appropriate period (e.g., 24 hours).

3.2. Compound Dilution & Treatment:

  • Prepare a serial dilution of this compound in assay buffer or culture medium. Ensure the final concentration of any solvent (e.g., DMSO) is consistent and non-cytotoxic across all wells.
  • Remove culture medium from the plated cells and add the compound dilutions to the respective wells. Include vehicle-only (negative control) and a reference compound (positive control) wells.

3.3. Incubation & Assay Measurement:

  • Incubate the plate under standard culture conditions (e.g., 37°C, 5% CO₂) for the predetermined treatment time.
  • At the end of the incubation, perform the steps required by your specific assay kit (e.g., add substrate, dye, or lysis buffer) according to the manufacturer's instructions.
  • Measure the signal (e.g., absorbance, fluorescence, luminescence) using a microplate reader.

4. Data Analysis

  • Normalize the raw data from each well to the average of the negative (0% effect) and positive (100% effect) control wells.
  • Fit the normalized dose-response data to a 4-parameter logistic curve using scientific analysis software (e.g., GraphPad Prism).
  • Report the derived parameters (EC₅₀/IC₅₀, Eₘₐₓ, Hill Slope) along with their confidence intervals.

Workflow and Data Relationship Diagram

The diagram below visualizes the key stages of a dose-response experiment and how data flows from raw measurements to finalized parameters.

D A 1. Experimental Design B 2. Assay Execution A->B C 3. Data Acquisition B->C D Raw Data C->D E 4. Data Normalization D->E F Normalized Data E->F G 5. Curve Fitting F->G H Dose-Response Curve G->H I 6. Parameter Extraction H->I J Final Parameters (EC₅₀, Eₘₐₓ) I->J

References

A Framework for Designing Your Protocol

Author: Smolecule Technical Support Team. Date: February 2026

Since a ready-made protocol is unavailable, you will need to establish one based on general principles and any sparse data you can find. The process can be broken down into the following key areas, summarized in the table below.

Protocol Aspect Key Considerations Suggested Actions Due to Lack of Data
Stock Solution Preparation Solubility, solvent toxicity, storage stability. Based on its structure [1], it is likely DMSO-soluble. Start with a small batch.
Cell Culture System Cell type relevance, health, and density. Adhere to general best practices for your cell line [2].
Dosing & Exposure Working concentration, treatment duration, timing. The most significant unknown. A literature search for published studies is essential.
Experimental Controls Validating the experiment and the reagent's activity. Crucial to include controls to confirm the compound is working as expected.

The workflow below outlines the general sequence for establishing a new cell culture protocol with an inhibitor like MEN 10208.

Start Start: Plan this compound Experiment LitReview Conduct Literature Review Start->LitReview PrepStock Prepare Stock Solution LitReview->PrepStock CellCulture Maintain Cell Culture PrepStock->CellCulture Dose Determine Dosage & Timing CellCulture->Dose Controls Design Experimental Controls Dose->Controls Execute Execute & Validate Controls->Execute

Key Steps and Troubleshooting

To operationalize the framework above, here are detailed considerations and actions for each step.

  • Stock Solution Preparation: this compound is a peptide, and such compounds are often reconstituted in DMSO [1]. Prepare a high-concentration stock solution (e.g., 10-100 mM), filter-sterilize it, and aliquot for storage at -20°C to avoid repeated freeze-thaw cycles. When adding to cell culture, ensure the final solvent concentration is low enough to be non-toxic (typically ≤0.1% for DMSO).
  • Cell Culture & Controls: Maintain your cells under optimal conditions using validated techniques [2]. Your experimental design must include robust controls. A positive control (e.g., another known neurokinin A receptor antagonist) and a vehicle control (the solvent alone) are essential to confirm that any observed biological effect is due to this compound and not the solvent or other experimental variables.
  • Dosage and Validation: The working concentration is the biggest unknown. You must find this information through a thorough search of scientific literature. Once you have a candidate concentration and timing, include a functional assay in your experiment to confirm that this compound is effectively blocking the neurokinin A receptor in your specific cell system.

Suggestions for Finding More Information

To move forward with your research, I suggest the following actions:

  • Conduct a focused literature search on platforms like PubMed and Google Scholar using search terms such as "this compound neurokinin A receptor," "tachykinin receptor antagonist cell culture," and "this compound assay."
  • Contact the manufacturer of this compound directly. Suppliers sometimes have proprietary technical data or application notes that are not publicly listed on their websites [1].
  • Consult related research papers that use this compound. Even if their primary focus is different, their methodology sections may contain valuable details on concentration and application.

References

Core Principles of Calcium Mobilization Assays

Author: Smolecule Technical Support Team. Date: February 2026

Calcium mobilization is the process where cells release calcium ions (Ca²⁺) from internal stores or allow them to enter from outside the cell in response to a stimulus. This process is a key event in many signaling pathways and is often measured to study the activity of G protein-coupled receptors (GPCRs) [1].

A widely used method involves loading cells with fluorescent calcium indicator dyes. When these dyes bind to Ca²⁺, their fluorescence changes, allowing researchers to monitor calcium levels in real time using a plate reader or microscope [2] [3] [4]. Below is a general workflow for a high-throughput calcium mobilization assay, which can be adapted for studying MEN 10208.

G start Start Assay cell_prep Cell Preparation Stable cell line expressing target receptor start->cell_prep dye_load Dye Loading Incubate with fluorescent Ca²⁺ indicator (e.g., Fluo-4) cell_prep->dye_load compound_add Compound Addition Add this compound or control dye_load->compound_add signal_read Signal Detection Measure fluorescence in real-time plate reader compound_add->signal_read data_analysis Data Analysis Calculate ΔF/F or AUC signal_read->data_analysis end End data_analysis->end

Detailed Experimental Protocol

This protocol outlines a generalized method for a high-throughput calcium mobilization assay, which can be customized for this compound based on your specific receptor target.

1. Cell Preparation and Plating

  • Cell Line: Use a stable cell line expressing the receptor of interest. For GPCRs that naturally couple to Gαi or Gαs, use a cell line engineered to also express a chimeric or promiscuous Gαq protein (e.g., Gα16) to redirect signaling to the phospholipase C (PLC) pathway and robust calcium release [5].
  • Culture and Harvest: Maintain cells according to standard cell culture protocols. On the day of the experiment, harvest cells using a gentle detachment method (e.g., Detachin or trypsin/versene) [2].
  • Plating: Seed cells into a 384-well microplate at an optimized density (e.g., 20,000-30,000 cells per well) and culture for 24-48 hours until they reach appropriate confluence [5].

2. Dye Loading

  • Prepare a loading solution containing a cell-permeant, acetoxymethyl (AM) ester fluorescent dye (e.g., Fluo-4 AM, Fluo-3 AM, or FuraRed at ~1-5 µM) in an assay buffer [2] [6] [7].
  • Remove the cell culture medium from the plated cells and replace it with the dye loading solution.
  • Incubate for 30-60 minutes at 37°C in the dark to allow dye entry and esterase cleavage into the active, cell-impermeant form.
  • Replace the dye solution with a fresh assay buffer to remove excess extracellular dye.

3. Compound Addition and Signal Detection

  • Place the microplate in a fluorescent plate reader (e.g., FLIPR or equivalent) capable of rapid kinetic readings.
  • Establish a baseline fluorescence reading for 10-30 seconds.
  • Automatically add This compound (or a control agonist/antagonist) to the wells. The final concentration will depend on the purpose of the experiment (e.g., EC₅₀ or IC₅₀ determination).
  • Immediately after compound addition, continue to record the fluorescence signal for an additional 2-5 minutes to capture the full response curve, typically characterized by a rapid peak followed by a decline to a sustained plateau or a return to baseline [2] [7].

4. Data Analysis

  • Signal Calculation: Export the raw fluorescence data and process it. The response is often reported as the peak fluorescence intensity minus the baseline (ΔF) or normalized as ΔF/F [7].
  • Quantification: Plot the normalized response against the concentration of this compound to generate a dose-response curve. From this curve, calculate key parameters such as the EC₅₀/IC₅₀ and Emax using a four-parameter logistic (4PL) nonlinear regression model [2].
  • Assay Quality: The robustness of the assay can be evaluated using the Z'-factor, a statistical parameter. A Z'-factor > 0.5 is generally indicative of an excellent and robust assay suitable for high-throughput screening [5].

Critical Considerations and Troubleshooting

The table below summarizes key parameters and potential solutions to common issues.

Aspect Considerations & Potential Issues Troubleshooting Tips
Cell Health Poor cell viability or over-confluence can cause high background signal or weak response. Ensure cells are in log-phase growth and harvested at sub-confluent density.
Dye Loading Incomplete dye loading or hydrolysis; Dye leakage; Photobleaching. Use a probenecid-containing buffer; Keep plates in dark; Optimize loading time/temperature.
Signal Strength Weak or no signal upon stimulation. Confirm receptor expression/function; Use a positive control agonist; Consider Gαq16 protein co-expression for certain GPCRs [5].
Data Variability High well-to-well or plate-to-plate variability. Use automated, calibrated liquid handlers for consistent compound addition. Validate with reference controls.

Calcium-Dependent Signaling Pathway

To contextualize the assay, the diagram below illustrates the primary signaling pathway activated in a typical calcium mobilization experiment, such as one that might be initiated by a GPCR agonist. In this pathway, this compound would act as the ligand.

G Ligand This compound (Ligand) GPCR GPCR Ligand->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG DAG (Activates PKC) PIP2->DAG IP3 IP₃ PIP2->IP3 IP3R IP₃ Receptor (Channel on ER) IP3->IP3R Binds ER Endoplasmic Reticulum (ER) IP3R->ER Opens CaCytosol Ca²⁺ Release into Cytosol ER->CaCytosol Releases Ca²⁺ Downstream Downstream Effects (e.g., Gene Expression) CaCytosol->Downstream

References

MEN 10208 receptor characterization techniques

Author: Smolecule Technical Support Team. Date: February 2026

MEN 10208 Receptor Characterization Overview

This compound is identified as a neurokinin A antagonist and a tachykinin NK2 receptor-selective antagonist [1] [2]. The key findings from the literature are summarized in the table below.

Characteristic Description
Classification Tachykinin NK2 receptor-selective antagonist [1] [2]
Chemical Nature Linear octapeptide; prepared by solid-phase synthesis [2]
Key Finding Affinity is tissue-dependent and influenced by amastatin-sensitive enzymes (e.g., aminopeptidase M) [1]
Affinity in Rabbit Pulmonary Artery (pKB) 7.47 (reduced to 5.94 in the presence of amastatin) [1]
Affinity in Hamster Trachea (pKB) Unchanged by amastatin [1]
Proposed Metabolite MEN 10,207 (a heptapeptide formed by removal of N-terminal Thr) [1]

Experimental Workflow for Characterization

The following diagram outlines the general experimental workflow used in the identified studies to characterize this compound, based on isolated tissue preparations [1].

G Start Start: Tissue Preparation A1 Mount Tissue in Organ Bath Start->A1 A2 Equilibrate with Physiological Solution A1->A2 B1 Cumulative Agonist Concentration-Response Curve A2->B1 B2 Obtain Control Response B1->B2 C1 Incubate with this compound (or this compound + Amastatin) B1->C1 Optional B2->C1 C2 Repeated Agonist Concentration-Response Curve C1->C2 D Data Analysis: Calculate pKB / pA2 C2->D

Detailed Experimental Methodology

Here is a more detailed breakdown of the key experiments cited, particularly the study investigating the effect of amastatin on this compound's antagonist properties [1].

Tissue Preparation and Functional Assay

This protocol is based on experiments performed on the rabbit pulmonary artery and hamster trachea [1].

  • Tissue Isolation: Isolate the rabbit pulmonary artery and hamster trachea through standard dissection procedures.
  • Organ Bath Setup: Mount the tissue segments in organ baths containing a physiological salt solution (e.g., Krebs solution). Maintain the solution at 37°C and continuously bubble with a 95% O₂ and 5% CO₂ mixture.
  • Tension Measurement: Connect the tissues to isometric force transducers to measure changes in contractile tension. Apply an optimal resting tension (e.g., 1-2 g for trachea) and allow tissues to equilibrate for at least 60 minutes.
  • Experimental Protocol:
    • Generate a control concentration-response curve for a selective NK2 receptor agonist (e.g., [β Ala⁸]neurokinin A-(4-10) or neurokinin A itself) by cumulative addition to the bath.
    • Thoroughly wash the tissue to restore baseline tension.
    • Incubate the tissue with This compound (10 µM) for a set period (e.g., 30 minutes). In test groups, also include the aminopeptidase inhibitor amastatin (10 µM) in the incubation solution.
    • After incubation, re-generate the agonist concentration-response curve in the continued presence of the antagonist (and amastatin, if applicable).
  • Data Analysis: Use the concentration-ratio (CR) of the agonist EC₅₀ values (in the presence and absence of antagonist) to calculate the antagonist's affinity, expressed as a pKB value, using the Schild equation: pKB = log(CR - 1) - log[B], where [B] is the molar concentration of the antagonist [3].
Radioligand Binding Assay

While the primary search results focus on functional assays [1], this compound has also been characterized in competitive radioligand binding studies to determine its affinity for the NK2 receptor [4].

  • Membrane Preparation: Prepare crude plasma membrane fractions from tissues or cells expressing the NK2 receptor (e.g., bovine stomach membranes, transfected fibroblasts).
  • Binding Reaction: Incubate the membrane preparation with a fixed concentration of a radiolabeled NK2 receptor ligand (e.g., [¹²⁵I]-NKA) and increasing concentrations of the unlabeled this compound to compete for binding.
  • Incubation Conditions: Conduct the binding reaction in an appropriate buffer at room temperature or 37°C for a duration that allows equilibrium to be reached (e.g., 60-90 minutes).
  • Separation and Measurement: Terminate the reaction by rapid filtration through glass fiber filters to separate the bound from the free radioligand. Measure the radioactivity retained on the filters.
  • Data Analysis: Analyze the competition data using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific radioligand binding (IC₅₀). Convert the IC₅₀ value to an equilibrium inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Important Technical Considerations and Limitations

  • Enzymatic Degradation: The antagonist potency of this compound is highly susceptible to degradation by amastatin-sensitive aminopeptidases (likely aminopeptidase M) in certain tissues [1]. This can lead to an underestimation of its true affinity if not controlled for. Including amastatin (10 µM) in the incubation medium is crucial for accurate characterization in susceptible tissues like the rabbit pulmonary artery.
  • Receptor Heterogeneity: The differential effect of amastatin on this compound's affinity between the rabbit pulmonary artery and hamster trachea provides evidence for the existence of NK2 receptor subtypes across different species and tissues [1] [4].
  • Tissue-Specific Metabolism: The parent compound, this compound (an octapeptide), is believed to be converted in some tissues to MEN 10,207 (a heptapeptide) by the removal of its N-terminal Threonine residue. This metabolite may have different receptor affinity and contribute to the observed tissue-dependent effects [1].

References

MEN 10208 in neurokinin A receptor subtype identification

Author: Smolecule Technical Support Team. Date: February 2026

MEN 10,208: Key Properties at a Glance
Property Specification
Chemical Name [Thr⁵, D-Trp⁶, ⁸, ⁹, Arg¹⁰] Neurokinin A (4-10) [1]
Molecular Formula C₆₁H₇₅N₁₅O₁₂ [1]
Molecular Weight 1210.34 g/mol [1]
CAS Number 129781-07-3 [1]
Biological Activity Selective neurokinin A (NK2) receptor antagonist [1]
Amino Acid Sequence Thr-Asp-Tyr-D-Trp-Val-D-Trp-D-Trp-Arg-NH₂ [1]
Experimental Data Summary Table

The following table summarizes key quantitative data from receptor characterization studies using MEN 10,208:

Experimental Model Key Finding Quantitative Result Interpretation/Implication
Rabbit Pulmonary Artery Amastatin reduces MEN 10,208 affinity pKB: 7.47 → 5.94 (with amastatin) [2] Bioactivation by aminopeptidase M required for high affinity [2]
Hamster Trachea Amastatin does not affect MEN 10,208 affinity pKB: Unchanged (with amastatin) [2] Different enzymatic environment; direct receptor interaction [2]
Transfected Murine Fibroblasts (SKLKB82#3) MEN 10,208 shows low affinity for bovine NK2 receptor Lower affinity compared to MEN 10,207 [3] Supports existence of distinct NK2 receptor subtype [3]

Introduction to Neurokinin Receptors and MEN 10,208

Neurokinin receptors are a class of G-protein coupled receptors that mediate the biological effects of tachykinin peptides. Three primary receptor types have been characterized: NK1, NK2, and NK3 [4] [5]. The neurokinin A (NKA) receptor, known as the NK2 receptor, is predominantly involved in smooth muscle contraction and has been implicated in various physiological and pathophysiological processes in the respiratory, gastrointestinal, and urinary systems [4] [5]. Pharmacological characterization has revealed potential heterogeneity within the NK2 receptor class across different species and tissues, necessitating precise pharmacological tools for subtype identification [2] [3] [4].

MEN 10,208 is a linear octapeptide antagonist specifically designed for the investigation of NK2 receptors. Its sequence, Thr-Asp-Tyr-D-Trp-Val-D-Trp-D-Trp-Arg-NH₂, incorporates multiple D-tryptophan residues, which enhance its stability and receptor binding specificity [1]. The antagonist exhibits a unique pharmacological profile that makes it exceptionally valuable for discriminating between NK2 receptor subtypes, particularly when used in conjunction with the aminopeptidase inhibitor amastatin [6] [2].

Experimental Protocols

Receptor Characterization in Isolated Tissue Preparations
2.1.1 Tissue Preparation and Mounting
  • Tissue Isolation: Isplicate the rabbit pulmonary artery and hamster trachea from freshly euthanized animals following approved ethical guidelines [2].
  • Bath Setup: Mount tissue segments (2-3 mm in length) under a resting tension of 1.0 g in organ baths containing oxygenated Krebs-Henseleit solution (95% O₂ / 5% CO₂, maintained at 37°C) [2].
  • Equilibration: Allow tissues to equilibrate for at least 60 minutes, replacing the bath fluid every 15 minutes.
2.1.2 Agonist Cumulative Concentration-Response Curves (CCRCs)
  • Generate an initial CCRC to the selective NK2 receptor agonist [β-Ala⁸]Neurokinin A-(4-10) in the concentration range of 0.1 nM to 1 µM [2].
  • Wash the tissue thoroughly over 60 minutes to restore baseline tension.
  • Incubate with MEN 10,208: Introduce MEN 10,208 at a fixed concentration (e.g., 1 µM) for 30 minutes [2].
  • Repeat the CCRC to the agonist in the presence of the antagonist.
  • Optional Amastatin Pre-treatment: In a parallel experiment, pre-treat tissues with the aminopeptidase inhibitor amastatin (10 µM) for 30 minutes before adding MEN 10,208 and constructing the CCRC [6] [2].
2.1.3 Data Analysis
  • Plot agonist CRCAs and determine the EC₅₀ values.
  • Calculate the dose-ratio (DR) as the ratio of EC₅₀ in the presence and absence of antagonist.
  • Determine the antagonist affinity (pKB) using the formula: pKB = log(DR - 1) - log[antagonist]. A significant rightward shift in the CCRC indicates effective receptor blockade [2].
Competitive Radioligand Binding Assay
2.2.1 Membrane Preparation
  • Homogenize frozen tissue samples (e.g., bovine stomach) or cultured cell pellets (e.g., transfected murine fibroblasts) in ice-cold Tris-EDTA buffer (50 mM Tris, 1 mM EDTA, pH 7.4) [3].
  • Centrifuge the homogenate at 40,000 × g for 20 minutes at 4°C.
  • Resuspend the final pellet in assay buffer (50 mM Tris, 1 mM EDTA, 3 mM MnCl₂, 0.1% BSA, 4 µg/mL leupeptin, 20 µg/mL phosphoramidon, 2 µg/mL chymostatin, pH 7.4) and determine protein concentration [3].
2.2.2 Binding Incubation
  • In assay tubes, combine:
    • Membrane suspension (50-100 µg protein)
    • Fixed concentration of [³H]-NKA or [¹²⁵I]-NKA (typically ~50 pM)
    • Increasing concentrations of MEN 10,208 (e.g., 0.1 nM to 10 µM) for competition binding, or an unlabeled compound for non-specific binding determination.
  • Incubate for 60 minutes at 25°C to reach equilibrium [3].
  • Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in 0.3% polyethyleneimine) under vacuum, followed by three washes with ice-cold Tris-HCl buffer.
2.2.3 Data Analysis
  • Measure the radioactivity in the filters using a scintillation or gamma counter.
  • Calculate specific binding as total binding minus non-specific binding.
  • Analyze data using non-linear regression to fit a one-site competition model and determine the inhibition constant (Ki) for MEN 10,208 [3].

G Start Start Protocol TissuePrep Tissue Preparation: - Isolate rabbit pulmonary artery - Mount in organ bath Start->TissuePrep Equilibrate Equilibration: 60 min with buffer changes TissuePrep->Equilibrate ControlCCRC Control Agonist CCRC Equilibrate->ControlCCRC Wash Washout: 60 min ControlCCRC->Wash Amastatin Amastatin Pre-treatment (10 µM, 30 min) Wash->Amastatin Optional Branch MENIncubation MEN 10,208 Incubation (30 min) Wash->MENIncubation Standard Protocol Amastatin->MENIncubation TestCCRC Test Agonist CCRC with antagonist MENIncubation->TestCCRC Analysis Data Analysis: - Calculate pKₐ and pKu208B TestCCRC->Analysis End End Protocol Analysis->End

Key Findings and Mechanistic Insights

Amastatin-Sensitive Bioactivation

A critical finding is that the antagonist potency of MEN 10,208 is markedly reduced by amastatin in the rabbit pulmonary artery (pKB from 7.47 to 5.94) but remains unchanged in the hamster trachea [2]. This indicates that in the rabbit pulmonary artery, MEN 10,208 acts as a pro-antagonist. It requires enzymatic conversion by local amastatin-sensitive aminopeptidases (likely aminopeptidase M) to its active form, the heptapeptide MEN 10,207, which is generated by the removal of the N-terminal Thr residue [2]. This differential processing underpins its utility in receptor classification.

Evidence for NK2 Receptor Subtypes

Studies in transfected murine fibroblasts expressing the bovine NK2 receptor demonstrated that MEN 10,208 exhibits low affinity compared to MEN 10,207 [3]. This distinct affinity profile for the two closely related antagonists provides strong evidence for the existence of pharmacologically distinct NK2 receptor subtypes, often referred to as the "NK2A" (e.g., in hamster trachea) and "NK2B" (e.g., in rabbit pulmonary artery) subtypes [3]. The differential effect of amastatin on MEN 10,208's activity serves as a key functional assay to distinguish between them.

Functional Characterization Workflow

The following diagram illustrates the decision-making workflow for using MEN 10,208 to characterize an unknown NK2 receptor population:

G Start Start: Characterize Unknown NK2 Receptor TestMEN Test MEN 10,208 Antagonist Potency Start->TestMEN PotencyHigh Is antagonist potency high? TestMEN->PotencyHigh AddAmastatin Re-test with Amastatin Pre-treatment AmastatinEffect Does amastatin reduce potency? AddAmastatin->AmastatinEffect PotencyHigh->AddAmastatin No ResultA NK2A Subtype Identified (e.g., Hamster Trachea) - High MEN 10,208 affinity - Amastatin-insensitive PotencyHigh->ResultA Yes ResultOther Potential Novel Variant or Other Receptor Further investigation needed PotencyHigh->ResultOther No ResultB NK2B Subtype Identified (e.g., Rabbit Pulmonary Artery) - Requires bioactivation - Amastatin-sensitive AmastatinEffect->ResultB Yes AmastatinEffect->ResultOther No

Troubleshooting and Technical Notes

  • Peptide Solubility and Storage: Reconstitute MEN 10,208 in dimethyl sulfoxide (DMSO) or sterile distilled water to prepare a 1-10 mM stock solution. Aliquot and store at -20°C or below to avoid repeated freeze-thaw cycles, which can lead to peptide degradation [1].
  • Enzyme Inhibitor Specificity: When using amastatin, note that it is a general inhibitor of aminopeptidases. Include appropriate controls to rule out non-specific effects on tissue viability or agonist metabolism.
  • Species and Tissue Considerations: The profile of MEN 10,208 is highly dependent on the tissue and species under investigation. Preliminary experiments should be conducted to establish the optimal concentration range for each new preparation.
  • Functional vs. Binding Data: Correlate functional data (pKB) from organ bath experiments with binding data (Ki) from radioligand assays. Discrepancies may indicate the presence of receptor reserves or complex signaling mechanisms.

Conclusion

MEN 10,208 serves as a crucial pharmacological tool for the identification and classification of neurokinin A receptor subtypes. Its unique property of undergoing tissue-specific bioactivation allows researchers to functionally distinguish between NK2 receptor populations. The protocols outlined herein for isolated tissue baths and binding assays provide a robust framework for characterizing NK2 receptors in various systems. The differential effect of aminopeptidase inhibition on MEN 10,208's potency remains a defining criterion for establishing receptor heterogeneity, contributing significantly to the development of targeted therapeutics for disorders involving tachykinin pathways.

References

MEN 10208: Compound Profile and Known Assay Context

Author: Smolecule Technical Support Team. Date: February 2026

MEN 10208 is identified as a tachykinin neurokinin A (NKA) receptor antagonist. Its primary documented use is in competitive radioligand binding assays to characterize and distinguish between neurokinin receptor subtypes [1] [2].

The key known characteristic from the literature is its differential affinity:

  • It has low affinity for the bovine NK₂ receptor subtype expressed in transfected murine fibroblasts (SKLKB82#3 cells) [1] [2].
  • This low affinity profile is used to functionally distinguish it from other antagonists (like MEN 10207) and to identify distinct NK₂ receptor subtypes [1].

Binding Assay Troubleshooting Guide

The following table outlines common issues encountered in binding assays and their potential solutions. While these are general best practices, they are highly applicable to an assay involving this compound [3] [4].

Table: Common Binding Assay Issues and Troubleshooting Steps

Problem Category Possible Root Cause Troubleshooting Steps & Solutions
High Background Signal Inadequate washing; non-specific binding; reagent concentration too high [3]. Optimize wash steps and buffer composition; include appropriate blocking agents (e.g., BSA); titrate detector antibody concentrations [5] [3].
Low or No Signal Key reagent omitted, inactivated, or improperly prepared; procedural error [3]. Verify all reagent addition steps; check enzyme and substrate functionality; confirm reagent preparation and storage conditions [3].
High Variability Between Replicates Pipetting inaccuracies; plate washer malfunction (clogged tips); uneven coating or temperature distribution [3]. Calibrate pipettes; inspect and maintain plate washer; ensure consistent sample preparation and plate handling techniques [3] [4].
Assay Performance Drift Over Time Degradation of critical reagents (e.g., antibodies, labeled ligands); insufficient reagent stability data [4]. Demonstrate stability of intermediate stocks and working solutions; use consistent reagent lots; establish and follow stability profiles [4].

Key Controls for a Robust Assay

Including the right controls in every assay run is crucial for correct interpretation and troubleshooting. Here are the essential controls for a binding assay [3]:

  • Blank (B): Wells with only coating antibody and blocking buffer. They measure any signal contribution from the plate or buffer itself. A high signal indicates potential wash issues or substrate problems.
  • Zero Concentration (ZC): Contains all reagents but no target antigen. This defines the true "background" of the assay.
  • Non-Specific Binding (NSB): Measures signal from the labeled detector antibody binding non-specifically, without the capture antibody-target interaction.
  • Maximum Binding (B₀): Wells with saturating amounts of antigen and detector. This establishes the upper signal limit of the assay and helps identify issues with detector antibody activity or substrate.

Experimental Design & Validation Considerations

For a reliable and reproducible assay, consider these points during method development and validation [4]:

  • Calibration Curve: Use a minimum of 5-8 calibrator concentrations, evenly spaced on a logarithmic scale, and analyzed in duplicate or triplicate.
  • Partial Validation: If you are transferring the assay to a new lab, changing a critical reagent (like a new batch of this compound), or altering the platform, a partial validation is required to ensure performance is maintained.
  • Specificity: For a targeted assay, ensure it adequately discriminates this compound binding from related compounds or potential interferents.

Frequently Asked Questions (FAQs)

  • What should I do if my controls are fine, but sample results are inconsistent? First, re-examine your sample handling and preparation. Inconsistent results often stem from pipetting errors or improper sample dilution. If the problem persists, test different lots of assay components to rule out a manufacturing issue [3].

  • Are dilution quality controls (QCs) needed during sample analysis? Consensus is that dilutional linearity should be thoroughly assessed during the method validation phase. Once validated, routinely including dilution QCs in sample analysis runs is generally not necessary, as it only confirms that the QC was diluted correctly, not the actual samples [4].

  • What is the core principle of the competitive radioligand binding assay used for this compound? In this assay format, a fixed concentration of a labeled radioligand (e.g., radioactive Neurokinin A) competes with varying concentrations of the unlabeled antagonist (this compound) for binding to the receptor. The ability of this compound to displace the radioligand is used to determine its binding affinity (Ki) [1]. The following diagram illustrates the workflow and decision-making process for this type of assay.

G Start Start Competitive Binding Assay Prep Prepare receptor source (e.g., cell membranes) Start->Prep CompInc Set up competition: Fixed [Radioligand] + Varying [this compound] Prep->CompInc Incubate Incubate to equilibrium CompInc->Incubate Separate Separate bound from free ligand Incubate->Separate Measure Measure bound radioactivity Separate->Measure Data Data Analysis: Calculate % Bound vs. log[this compound] Measure->Data Curve Fit data to competition curve Determine IC50/Ki Data->Curve Trouble Unexpected Result? Curve->Trouble Check Check controls (NSB, Total Binding) Verify reagent integrity Confirm specific activity Trouble->Check Yes End Report Ki Value Trouble->End No Check->CompInc Repeat experiment

References

General Strategies for Improving Compound Sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

While specific information on MEN 10208 is unavailable, the general principles for optimizing assay sensitivity from the search results can be applied to your research. The table below summarizes common challenges and generalized solutions.

Challenge Potential Root Cause Troubleshooting Strategy Supporting Protocol
Low Signal-to-Noise Ratio High background noise or low specific signal. Optimize cell viability assays to minimize interference from compounds or assay components [1]. Use validated cell viability assays (e.g., Alamar Blue, CellTiter-Glo) and include positive/negative controls on every plate [1] [2].
High Variability Between Replicates Inconsistent cell seeding, drug dispensing, or culture conditions. Standardize cell handling and use automated liquid dispensers. Control the cell culture environment tightly [2]. Use a single-cell suspension, optimize seeding density, and use membrane seals on plates to prevent evaporation [2].
Poor Compound Efficacy Inherent low potency or instability of the compound in solution. Validate the compound's activity and stability under experimental conditions. Use DMSO for stock solutions and ensure proper storage [3]. Perform dose-response curves over different time points (e.g., 72 hours) to establish efficacy and kinetics [2] [3].

Experimental Workflow for Assay Optimization

The following diagram outlines a generalized workflow for establishing a robust drug sensitivity assay, based on protocols used for hematologic cancers [2]. You can adapt this framework for your work with this compound.

Frequently Asked Questions (FAQs)

Q: How can I be sure that my viability assay results are reliable and not skewed by compound interference? A: It is critical to include appropriate controls. Each drug plate should have a positive control (e.g., 100 µM benzethonium chloride) to induce maximum cell death and a negative control (e.g., 0.1% DMSO) to measure baseline viability. Calculate the Z-prime factor—a statistical metric for assessing assay quality. Experiments that fail this quality control (typically a Z-prime < 0.5) should be discarded [2].

Q: My primary cells are dying too quickly in culture, affecting the drug test. What can I do? A: Primary cells often require specific microenvironmental signals to survive ex vivo. Consider supplementing the culture medium with necessary cytokines or growth factors, or even using co-culture systems with feeder cells to better mimic the in vivo environment and support cell survival for the duration of the experiment [2].

Q: What is the best way to handle and store my compound stock to ensure consistent performance? A: Dissolve this compound in a high-quality solvent like DMSO to create a concentrated stock solution (e.g., 50 mM). Aliquot the stock to avoid repeated freeze-thaw cycles and store at or below -20°C. When used in an assay, ensure the final solvent concentration is consistent and low enough (e.g., 0.1%) to avoid cytotoxic effects on its own [3].

References

General Strategies to Reduce Non-Specific Binding

Author: Smolecule Technical Support Team. Date: February 2026

The core principle is to understand the properties of your analyte (e.g., isoelectric point, charge, hydrophobic regions) to select the most appropriate method [1]. The following table summarizes common causes and solutions across different experimental techniques.

Experimental Context Common Causes of NSB Recommended Solutions
General / SPR [1] Charge interactions; Hydrophobic interactions Adjust buffer pH; Use additives (e.g., 0.1-1% BSA); Use surfactants (e.g., 0.05% Tween 20); Increase salt concentration (e.g., 200 mM NaCl)
Western Blot [2] [3] Incomplete blocking; Low antibody specificity; High antibody concentration Optimize blocking (e.g., increase BSA to 5%, extend time); Lower primary antibody concentration; Include Tween-20 (0.05-0.1%) in wash buffers
PCR [4] Low annealing specificity; Contaminated reagents Increase annealing temperature; Use touchdown PCR; Aliquot all reagents; Include negative controls

Troubleshooting Workflows for Different Techniques

You can apply the following structured troubleshooting paths to systematically address NSB.

For Assays like SPR or ELISA This workflow is adapted from general protein interaction studies and can be applied to ligand-binding assays involving MEN 10208 [1].

Start Start: Suspected NSB Test Run negative control (Bare sensor or no-ligand flow cell) Start->Test Found Significant response in control? Test->Found Yes Yes Found->Yes Yes No No problem detected Found->No No Charge Charge-based NSB suspected Yes->Charge Hydrophobic Hydrophobic NSB suspected Yes->Hydrophobic Sol1 Solution: Adjust buffer pH (Use protein's pI) Charge->Sol1 Sol2 Solution: Increase salt concentration (e.g., 200 mM NaCl) Charge->Sol2 Sol3 Solution: Add mild detergent (e.g., 0.05% Tween 20) Hydrophobic->Sol3 Sol4 Solution: Add a protein blocker (e.g., 0.1-1% BSA) Hydrophobic->Sol4 Check Re-test with solutions Sol1->Check Sol2->Check Sol3->Check Sol4->Check

For Western Blotting This pathway addresses the common issue of non-specific bands [2] [3].

Start Start: Non-specific bands CheckAb Check Antibody Specificity Start->CheckAb Blot Is the antibody polyclonal or old aliquot? CheckAb->Blot Yes1 Try monoclonal antibody or fresh aliquot Blot->Yes1 Yes No1 Lower primary antibody concentration Blot->No1 No CheckBlock Check Blocking & Washing Yes1->CheckBlock No1->CheckBlock Block Insufficient blocking? CheckBlock->Block Wash Insufficient washing? CheckBlock->Wash Yes2 Increase blocking reagent (2% to 5% BSA) Block->Yes2 Yes Yes3 Increase wash number/duration Add Tween-20 (0.05-0.1%) Wash->Yes3 Yes End Re-run experiment Yes2->End Yes3->End

How to Proceed Without this compound-Specific Data

Since direct information on this compound is unavailable, here's how you can build a specific troubleshooting guide:

  • Apply General Principles: Use the tables and workflows above as a starting point. Systematically test different buffer conditions (pH, salt, detergents) while using this compound.
  • Consult the Literature: Search for the primary research papers that first identified or used this compound. The "Materials and Methods" sections often contain crucial, optimized protocol details.
  • Contact the Manufacturer: If this compound was acquired from a biotech or pharmaceutical company, their technical support team may have unpublished data or application notes that can guide you.

References

optimizing MEN 10208 concentration for NK2 receptors

Author: Smolecule Technical Support Team. Date: February 2026

MEN 10208 Fact Sheet

For a quick reference, here are the key technical details of this compound:

Property Description
Name This compound [1]
Role Neurokinin A (NKA) antagonist; Neurokinin-2 Receptor (NK2) antagonist [1] [2]
CAS Number 129781-07-3 [1]
Molecular Formula C₆₁H₇₅N₁₅O₁₂ [1]
Molecular Weight 1210.34 g/mol [1]
Sequence Thr-Asp-Tyr-D-Trp-Val-D-Trp-D-Trp-Arg-NH₂ (A peptide prepared by solid-phase synthesis) [1]
Storage Store under the recommended conditions in the Certificate of Analysis [1]
Important Note For research use only. Not for drug, household, or other uses [1].

Guide to Determining Optimal Concentration

Since a universally "optimized concentration" does not exist, you must establish it for your specific experimental system. The workflow below outlines the key stages of this process.

G start Start: Determine Optimal this compound Concentration step1 1. Literature Review & Vendor COA start->step1 step2 2. Design Dose-Response Experiment step1->step2 substep2a Prepare a serial dilution (e.g., from 1 pM to 10 µM) step2->substep2a substep2b Include controls: - Vehicle control - NK2 agonist (e.g., NKA) - Max inhibitor control step2->substep2b step3 3. Run Pilot Assay substep3a Perform binding assay (competitive binding with radioligand) step3->substep3a substep3b Perform functional assay (e.g., calcium flux, ERK phosphorylation) step3->substep3b step4 4. Data Analysis & Decision step5 5. Confirm in Functional Assay step4->step5 final Output: Verified Optimal Concentration for Your System step5->final substep2a->step3 substep2b->step3 substep3a->step4 substep3b->step4

Experimental Design and Protocol Outline

Here is a more detailed breakdown of the key steps and a sample methodology for a critical experiment.

1. Preliminary Research and Dilution

  • Literature & COA: Always start by consulting the Certificate of Analysis (COA) from your supplier (e.g., MedChemExpress) for purity, recommended storage, and any available biological activity data [1]. Search for recent papers that used this compound in models similar to yours.
  • Reconstitution: this compound is a peptide. Calculate the mass needed to make a stock solution (e.g., 1-10 mM) using a suitable sterile solvent (like distilled water or DMSO). Aliquot and store at recommended temperatures to avoid freeze-thaw cycles.

2. Key Experimental Considerations

  • Cell System Matters: The expression level of NK2 receptors and the presence of other neurokinin receptors (NK1, NK3) can vary significantly between cell types and affect your results [3]. Ensure your model system is well-characterized.
  • Receptor Crosstalk: Be aware that NK2 can form heterodimers with NK1, which may negatively modulate NK1-mediated signaling [3]. This crosstalk could influence the interpretation of your results in complex biological systems.

3. Sample Protocol: Competitive Binding Assay This is a core method for determining the inhibitor's affinity (IC50/Ki).

  • Objective: To determine the concentration of this compound that inhibits 50% of specific radiolabeled ligand binding to the NK2 receptor (its IC50 value).
  • Materials:
    • Cell membrane preparation expressing the NK2 receptor.
    • This compound serial dilutions (e.g., from 1 pM to 10 µM).
    • Radiolabeled NK2 antagonist (e.g., [³H]GR100679 as used in other studies) [2].
    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with ions and BSA).
    • Filtration equipment (cell harvester, GF/B or GF/C filters).
    • Scintillation counter.
  • Method:
    • Incubate membranes with a fixed concentration of the radioligand and varying concentrations of this compound in a binding buffer.
    • Run the experiment in triplicate for statistical power.
    • Allow binding to reach equilibrium (e.g., 30-60 minutes at 25°C).
    • Terminate the reaction by rapid filtration through filters to separate bound from unbound radioligand.
    • Wash filters, add scintillation fluid, and count radioactivity.
  • Data Analysis:
    • Calculate specific binding (total binding minus non-specific binding measured in the presence of a high concentration of unlabeled competitor).
    • Plot % specific binding vs. log[this compound concentration].
    • Fit the data with a non-linear regression curve to calculate the IC50.

Frequently Asked Questions

Question Answer & Troubleshooting Tip
No inhibition is observed at published concentrations. Answer: The effective concentration is highly system-dependent. Tip: Perform a full dose-response curve with a wide range (e.g., 1 pM - 100 µM) to find the active range in your model. Verify the bioactivity of your NK2 agonist (e.g., Neurokinin A) [1].
Results are inconsistent between experiments. Answer: This often points to a stability or handling issue. Tip: Create fresh single-use aliquots of this compound from the stock solution. Ensure the vehicle (e.g., DMSO) concentration is consistent and minimal across all wells. Confirm cell passage number and receptor expression levels have not drifted.
How does this compound compare to other NK2 antagonists? Answer: Several antagonists exist with different profiles. The table below compares this compound with other common antagonists for your reference [2].

Comparison with Other NK2 Antagonists

Antagonist Name Chemical Nature Key Characteristics (from search results)
This compound Peptide Neurokinin A antagonist; prepared by solid-phase synthesis [1].
GR 159897 Non-peptide Highly potent, selective, competitive, brain-penetrant; little/no affinity for NK1/NK3 [2].
Saredutant (SR 48968) Non-peptide Selective NK2 receptor antagonist [2].
Ibodutant (MEN 15596) Non-peptide Potent and selective tachykinin NK2 receptor antagonist [2].

Key Takeaways for Researchers

  • No Universal Concentration: The core task for your research will be to empirically determine the optimal concentration of this compound for your specific cell line and assay conditions.
  • Account for Complexity: Be mindful of potential receptor crosstalk in your experimental system, as NK2 can interact with and modulate NK1 receptor signaling [3].
  • Systematic Approach is Crucial: Follow a structured dose-finding workflow, starting with a binding assay to establish affinity (IC50) before moving to more complex functional or phenotypic assays.

References

addressing MEN 10208 stability issues

Author: Smolecule Technical Support Team. Date: February 2026

MEN 10208 Troubleshooting Guide

Here is a question-and-answer guide addressing the specific synthesis challenges documented in the literature.

  • Q1: What are the common issues during the solid-phase synthesis of this compound? Researchers have reported significant difficulties in coupling hydrophobic amino acids, specifically D-Trp and Val, during the synthesis of this compound and its analogs using the Boc (tert-butyloxycarbonyl) strategy. Despite a negative Kaiser test (ninhydrin test) indicating successful coupling completion, the process often yielded considerable amounts of incomplete "deletion sequences" [1].

  • Q2: What is the potential cause of these synthesis problems? The issues are likely due to steric hindrance caused by the growing peptide chain's hydrophobic residues. This hindrance can make the terminal amino group inaccessible to both the coupling reagents and the ninhydrin reagent used in the Kaiser test. This inaccessibility explains both the failed couplings and the false-negative Kaiser test results, which misleadingly suggest the reaction was successful [1].

  • Q3: What is the recommended strategy to overcome these challenges? The literature suggests a superior alternative is to use the Fmoc (fluorenylmethyloxycarbonyl) strategy. One study found that repeating the synthesis on a DOD resin (designed for peptide amides) using DCC/HOBt chemistry for activation with the Fmoc method resulted in a much higher yield and purity of the crude this compound peptide compared to the Boc method [1].

Experimental Protocol & Data Summary

The table below summarizes the key comparative data from the study that investigated different synthesis methods for this compound [1].

Synthesis Parameter Boc Strategy Fmoc Strategy
Key Challenge Coupling difficulties with D-Trp and Val Superior performance for hydrophobic sequences
Kaiser Test Result False-negative Reliable
Crude Product Purity Low (significant deletion sequences) High
Overall Yield Low High
Recommended Resin DOD resin

Detailed Methodology from Cited Experiments:

The comparative study provided the following protocol for the successful Fmoc synthesis [1]:

  • Peptide Sequence: this compound (Thr-Asp-Tyr-D-Trp-Val-D-Trp-D-Trp-Arg-NH2)
  • Solid-Phase Method: Fmoc (Fluorenylmethyloxycarbonyl) strategy
  • Resin: DOD resin (specifically developed for peptide amides)
  • Activation Chemistry: DCC (Dicyclohexylcarbodiimide) and HOBt (Hydroxybenzotriazole)

Synthesis Workflow & Receptor Interaction Diagrams

The following diagrams, created with Graphviz using your specified parameters, illustrate the key processes.

synthesis_workflow Start Start Synthesis BocMethod Boc Method Start->BocMethod Problem Coupling Problem (False-negative Kaiser Test) BocMethod->Problem FmocMethod Fmoc Method (DOD Resin, DCC/HOBt) Problem->FmocMethod Switch to Success High Purity Product FmocMethod->Success

Synthesis Troubleshooting Path

receptor_diagram NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds to Response Inhibited Cellular Response NK2R->Response MEN10208 This compound (Antagonist) MEN10208->NK2R Blocks

Mechanism of this compound Action

A Note on Information Currency

The core technical information available for this compound comes from studies published in 1991 and 1992 [1] [2]. Best practices in peptide synthesis and stability testing may have advanced significantly since then.

For the most current information, I suggest you:

  • Consult recent review articles on peptide synthesis and tachykinin receptor antagonists.
  • Search specialized databases for peptide stability data (e.g., vendor technical data sheets, peptide research repositories).
  • Re-evaluate experimental parameters with modern standards once you have gathered contemporary sources.

References

troubleshooting MEN 10208 in fibroblast transfection

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Fibroblast Transfection Challenge

Fibroblasts are crucial for research in gene function, protein expression, and cell-based gene therapy due to their ease of isolation, rapid growth, and physiological relevance [1] [2]. However, their primary cell nature often makes them difficult-to-transfect, typically resulting in lower efficiency and higher cytotoxicity compared to immortalized cell lines [3] [2].

The flowchart below outlines a systematic approach to troubleshoot and optimize your fibroblast transfection experiments.

Start Low Fibroblast Transfection Efficiency Method Evaluate Transfection Method Start->Method CellHealth Assess Cell Health & Status Start->CellHealth Protocol Optimize Protocol & Reagents Start->Protocol M1 Viral Transduction (High efficiency, biosafety risks) Method->M1 M2 Nucleofection (High efficiency, direct nuclear delivery) Method->M2 M3 Chemical Transfection (Simple, but may have low efficiency) Method->M3 M4 Electroporation (Requires parameter optimization) Method->M4 C1 Use low-passage cells (< 30 passages) CellHealth->C1 C2 Ensure high viability (> 90%) CellHealth->C2 C3 Transfect at 60-90% confluency CellHealth->C3 C4 Use healthy, uncontaminated cells CellHealth->C4 P1 Use high-quality, pure nucleic acids Protocol->P1 P2 Optimize reagent:DNA ratio Protocol->P2 P3 Form complexes in serum-free medium Protocol->P3 P4 Allow 48-72h recovery before drug selection Protocol->P4

Transfection Method Selection

Choosing the right method is critical. The table below compares the primary transfection technologies for fibroblasts.

Method Mechanism Key Advantages Key Limitations
Nucleofection [1] [2] Electroporation with specific parameters to deliver nucleic acids directly to the nucleus. High transfection efficiency; direct nuclear delivery; suitable for hard-to-transfect cells. Requires specialized equipment; cell type-specific optimization needed.
Viral Transduction [1] [4] Uses engineered viral vectors (e.g., lentivirus, adenovirus) to deliver genes. Very high efficiency; stable expression possible (with retrovirus/lentivirus). Biosafety risks; immunogenic effects; random integration can cause mutagenesis; complex production [4] [2].
Cationic Lipid Reagents [4] [5] Cationic lipids form complexes with nucleic acids for cellular delivery. Simple to use; cost-effective; suitable for various nucleic acids. Lower efficiency in many primary fibroblasts; can be cytotoxic; serum can interfere [6] [5].
Electroporation [7] [6] Electrical pulses create pores in the cell membrane. Effective for many cell types; no chemical reagents. High cell mortality if parameters are suboptimal; requires specialized equipment [6].

Optimizing Cell Conditions

The health and status of your fibroblast culture are fundamental to transfection success. Key parameters to control are detailed in the table below.

Factor Optimal Condition / Recommendation Rationale & Troubleshooting Tips
Cell Type & Passage [5] [2] Use low-passage cells (often < 30 passages). Use fresh, low-passage cultures from frozen stocks. Excessive passaging reduces transfection efficiency. High confluence can make cells resistant to transfection [5] [2].
Cell Confluency [5] [3] 70% to 90% for adherent cells (optimal often 60-80%). Overly confluent cells suffer from contact inhibition. Sparse cells may not survive transfection stress [5] [3].
Cell Viability & Health [5] [8] Ensure >90% viability pre-transfection. Subculture cells at least 24 hours before transfection. Unhealthy cells lead to variable results. Always use cells free from mycoplasma and other contamination [5] [8].

Troubleshooting Common Problems

Here are solutions to frequently encountered issues in fibroblast transfection.

Why is my transfection efficiency low?
  • Cause: Poor quality or degraded nucleic acids [8].
    • Solution: Check DNA integrity via A260/A280 spectrophotometry (ratio should be ≥1.7) and gel electrophoresis [8].
  • Cause: Suboptimal complex formation [8].
    • Solution: Prepare DNA-transfection reagent complexes in serum-free medium, as serum proteins can interfere with formation. Ensure adequate incubation time for complexes to form [5] [8].
  • Cause: Incorrect cell state [5] [3].
    • Solution: Ensure cells are healthy, in their logarithmic growth phase, and at the correct confluency (see table above) at the time of transfection [5] [3].
Why is cell viability low after transfection?
  • Cause: Cytotoxicity from the transfection reagent or method [7] [6].
    • Solution: Titrate the transfection reagent and DNA to find the optimal ratio that minimizes toxicity. For electroporation, optimize voltage, pulse length, and buffer [6] [3].
  • Cause: Contaminated DNA [8].
    • Solution: Use high-purity, endotoxin-free DNA preparation kits.
  • Cause: Antibiotics in the medium [5].
    • Solution: Avoid antibiotics in the medium during transfection, as transfection reagents can increase their uptake, leading to cytotoxicity [5].
Why do all my cells die after drug selection for stable lines?
  • Cause: Drug added too soon or at too high a concentration [6].
    • Solution: After transfection, wait 48-72 hours for the resistance gene to be expressed before adding the selective antibiotic. Perform a kill curve experiment to determine the optimal drug concentration [7] [6] [5].

Advanced Strategy: Optimizing Nucleofection

For researchers seeking high efficiency in primary fibroblasts, nucleofection is a highly recommended non-viral method [1] [2]. It combines electroporation with cell-type-specific solutions and parameters to deliver nucleic acids directly to the nucleus, bypassing the cytoplasmic barriers that limit other methods [2].

  • Key Advantage: Achieves high transfection efficiency with a favorable safety profile compared to viral methods [2].
  • Optimization Tip: Similar to general transfection, the passage number, confluence, and growth rate of fibroblasts significantly impact nucleofection efficiency. Use cells in a low-passage, exponential growth phase and avoid high confluency [2].

References

MEN 10208 assay interference solutions

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Assay Interference

Assay interference leads to false results by incorrectly increasing (positive interference) or decreasing (negative interference) the reported signal [1]. The table below summarizes the common types and their mechanisms.

Interference Type Description Common Sources
Endogenous Antibody Interference [2] [1] [3] Human antibodies bind immunoassay reagents. Heterophilic antibodies, Human Anti-Mouse Antibodies (HAMA), Rheumatoid Factor (RF), autoantibodies.
Compound-Based Interference (PAINS) [4] [5] Promiscuous small molecules interfere with assay readouts via non-specific mechanisms. Compounds that cause chemical aggregation, fluorescence quenching, redox activity, or covalent binding to protein thiols.
Cross-Reactivity [1] Substances with similar epitopes to the analyte bind assay antibodies. Metabolites, concurrent medications, structurally similar molecules.
Prozone Effect [1] Analyte concentration is so high it saturates assay antibodies (in one-step sandwich assays). Very high analyte concentrations in a sample.
Endogenous Serum Components [1] Sample properties physically or chemically disrupt the assay. Hemolysis (hemoglobin), icterus (bilirubin), lipemia (lipids).
Matrix Effects [1] Non-specific interactions between the sample and assay reagents. Differences in sample viscosity, protein composition, or salt concentration.

Troubleshooting Guide & FAQs

Here are common questions researchers encounter, with detailed solutions you can implement in the lab.

Q1: How can I determine if my assay results are skewed by antibody interference like HAMA or RF?

Unexplained elevated results or clinical inconsistencies suggest potential interference [6] [1]. To confirm and resolve:

  • Serial Dilution: Perform a linearity study. If the measured analyte concentration does not decrease linearly with dilution, interference is likely [1].
  • Protein Precipitation or Ultrafiltration: Physically remove interfering antibodies from the sample and re-analyze. A different result post-treatment confirms interference [1].
  • Alternative Methodologies: Use a gold-standard reference method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Normal results from LC-MS/MS alongside abnormal immunoassay results indicate immunoassay-specific interference [6].
  • Use Blocking Reagents: Add blocking reagents like normal animal IgG or specific active blockers to your sample prior to the assay. If the measured value changes significantly, it confirms antibody interference [3].
Q2: What practical steps can I take to mitigate antibody interference in my immunoassay?
  • Use Engineered Antibodies: Replace full-length antibodies with recombinant Fab fragments or Fc-free antibodies. This eliminates the Fc region, which is the primary target for RF and HAMA [2].
  • Incorporate Blocking Reagents: Add excess blocking reagents to your assay buffer.
    • Passive Blockers (e.g., Mouse IgG): Provide alternate binding sites for interfering antibodies [2] [3].
    • Active Blockers (e.g., TRU Block): Contain specific binders that target and sterically hinder heterophilic antibodies, often used at lower concentrations [2] [3].
  • Validate with Relevant Samples: Include samples from individuals with post-infection or autoimmune conditions in your validation studies to ensure your assay is robust against real-world interferents [2].
Q3: How do I deal with interference from small molecules (PAINS) in my high-throughput screen?
  • Computational Filtering: Use cheminformatic filters to flag known Pan-Assay Interference Compounds (PAINS) during the triage process [5].
  • Orthogonal Assays: Confirm activity using a detection method different from your primary screen (e.g., switch from a fluorescence-based to a radiometric or LC-MS/MS-based assay) [5].
  • Counter-Screens: Implement specific tests to identify common nuisance behaviors.
    • Thiol-Reactivity Assays: Use techniques like ALARM NMR or mass spectrometry to check for covalent binding to protein cysteines [5].
    • Aggregation Detection: Run assays in the presence and absence of detergents like Triton X-100; reduced activity with detergent suggests compound aggregation [5].

The following workflow outlines a systematic approach to diagnosing and resolving assay interference:

Assay Interference Diagnostic Workflow Start Suspected Assay Interference Step1 Perform Serial Dilution Start->Step1 Step2 Result is non-linear? Step1->Step2 Step3 Use Alternative Method (e.g., LC-MS/MS) Step2->Step3 Yes End Interference Resolved Step2->End No Step4 Result is normalized? Step3->Step4 Step5 Identify Interference Type Step4->Step5 Yes Step4->End No Step6 Apply Specific Solution Step5->Step6 Step6->End

Commercial Blocking Reagents for Immunoassays

The table below lists examples of commercial blockers you can integrate into your assay development.

Product Name / Type Mechanism of Action Key Features Supplier
TRU Block Active blocker that binds heterophilic antibodies, preventing interaction with assay components [3]. Available in multiple strengths; effective at low concentrations [2]. Meridian Bioscience [2] [3]
Mouse IgG Passive blocker that provides alternate binding sites for interfering antibodies like HAMA and RF [2] [3]. Highly purified; available in liquid or lyophilized forms [3]. Meridian Bioscience [3]
Immunoassay Interference Blocker A portfolio of blocking solutions for diagnostic immunoassays [7]. Designed for reliable performance, consistent quality, and secure supply [7]. Roche CustomBiotech [7]

References

validating MEN 10208 specificity in complex samples

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Validating Assay Specificity

The core challenge in your query—ensuring an analyte-specific signal in a complex mixture—is a central theme in assay validation. The general principles and experimental approaches are well-established.

The table below outlines key experiments to empirically demonstrate specificity, drawing from standard validation methodologies [1].

Validation Goal Experimental Approach Key Data & Interpretation
Cross-reactivity Assessment Spike a high concentration of the target analyte (MEN 10208) and potential interfering substances (e.g., structurally similar peptides, sample matrix proteins) into the assay. Measure the signal from the interfering substance alone. A high signal indicates significant cross-reactivity, compromising specificity [1].
Parallelism Testing Serially dilute a complex sample containing the native target (e.g., spiked plasma) and a reference standard in buffer. Plot the dose-response curves. Parallel curves indicate that the assay recognizes the native and reference targets similarly, confirming reliability in the sample matrix [1].
Recovery & Accuracy Spike known quantities of this compound into the sample matrix (e.g., plasma) at various concentrations. Calculate the percentage of the measured value vs. the expected value. Recovery of 80-120% typically indicates good accuracy and minimal matrix interference [1].
Precision Evaluation Run multiple replicates of samples at different concentrations within and across assays. Calculate the Coefficient of Variation (CV). A CV of <10% for intra-assay and <15% for inter-assay precision is often a target, indicating robust and reproducible detection [1].

Troubleshooting Guide & FAQ

Based on common validation issues, here is a sample FAQ for your support center.

Frequently Asked Questions

  • Q: What is the most critical factor for ensuring specificity in a multiplex format?

    • A: The primary factor is the specificity of the antibody pair (capture and detection). Even a highly specific antibody in a single-plex assay can show cross-reactivity in a multiplex panel due to off-target binding or interactions between different assay components. Validating each antibody pair within the multiplex panel is non-negotiable [1].
  • Q: We observe high background noise in our complex samples. How can we reduce it?

    • A: High background often stems from non-specific binding or matrix effects.
      • Optimize Blocking Conditions: Test different blocking buffers (e.g., protein-based, serum-based).
      • Increase Wash Stringency: Consider adding a mild detergent (e.g., 0.05% Tween-20) or increasing the number of wash cycles.
      • Sample Pre-treatment: Diluting the sample or pre-clearing it with a non-specific antibody can reduce interfering components.
  • Q: Our standard curve looks good, but sample values are inconsistent. What could be wrong?

    • A: This is a classic sign of matrix interference. The sample matrix (e.g., plasma proteins) is affecting the assay's ability to detect the target. Run a "spike-and-recovery" experiment (as described in the table above) to quantify the interference. Using a matrix-matched standard curve (where standards are diluted in a pool of the target matrix) can often correct for this issue.

Experimental Workflow for Specificity Validation

The following diagram illustrates the logical workflow for a comprehensive specificity validation, incorporating the experiments discussed.

specificity_workflow Specificity Validation Workflow Start Start Validation Plan CrossReact Cross-reactivity Assessment Start->CrossReact Parallelism Parallelism Testing CrossReact->Parallelism Recovery Spike & Recovery Parallelism->Recovery DataAnalysis Data Analysis & Interpretation Recovery->DataAnalysis Decision Specificity Confirmed? DataAnalysis->Decision Troubleshoot Troubleshoot & Optimize Decision->Troubleshoot No Proceed Proceed to Full Validation Decision->Proceed Yes Troubleshoot->CrossReact

Technical Note: Utilizing Multiplex ELISA Kits

Several companies offer specialized multiplex ELISA kits that exemplify these validation principles. While they are for different targets, they demonstrate the capabilities of the technology. For instance, available panels include cytokine release syndrome (16-plex), human angiogenesis (9-plex), and various cytokine panels, all of which require extensive validation to ensure each analyte is detected without interference [2]. These kits typically achieve <1% intra-panel cross-reactivity, which is a benchmark for specificity [2].

References

Affinity and Functional Activity Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the comparative data for MEN 10207 and MEN 10208 from the identified study [1] [2].

Compound Receptor Target High/Affinity State Low/Affinity State Functional Assay (Inhibition of NKA-induced Polyphosphoinositide Hydrolysis)
MEN 10207 NK2 Tachykinin Receptor High affinity in bovine stomach membranes and transfected fibroblasts (SKLKB82#3 cells) [1] [2]. Not applicable Effectively inhibited neurokinin A (NKA)-induced response [1] [2].
This compound NK2 Tachykinin Receptor Low affinity in the same bovine stomach membranes and transfected fibroblasts [1] [2]. Not applicable Inhibited the NKA-induced response, but with different affinity compared to MEN 10207 [1] [2].

> Note: The study concluded that the different affinities of these antagonists helped demonstrate the existence of a distinct NK2 receptor subtype expressed in the transfected fibroblasts [1] [2].

Experimental Methodology

The key experiments that provided the comparison data are as follows:

  • Competitive Radioligand Binding Assays [1] [2]

    • Purpose: To determine the binding affinity of MEN 10207 and this compound for the NK2 receptor.
    • Procedure: The assays were performed on two preparations: native bovine stomach membranes and SKLKB82#3 cells, a murine fibroblast cell line transfected with a cDNA encoding the bovine NK2 receptor. The ability of each compound to compete with a radiolabeled ligand for receptor binding was measured.
    • Outcome: MEN 10207 showed high affinity, while this compound showed low affinity in both tissue and cell line preparations.
  • Functional Assay: Inhibition of Neurokinin A-Induced Polyphosphoinositide Hydrolysis [1] [2]

    • Purpose: To assess the functional antagonism of the compounds in a cellular response system.
    • Procedure: The transfected SKLKB82#3 fibroblasts were stimulated with Neurokinin A (NKA), which triggers the hydrolysis of membrane polyphosphoinositides (a signaling pathway). The ability of MEN 10207 and this compound to inhibit this NKA-induced response was measured.
    • Outcome: The two antagonists showed different affinities in this functional assay, consistent with the binding data.

The NK2 Receptor Signaling Pathway

The following diagram illustrates the basic signaling pathway investigated in the functional experiment and the site of antagonist action.

G NeurokininA Neurokinin A (NKA) NK2R NK2 Receptor NeurokininA->NK2R Binds GqProtein Gq Protein NK2R->GqProtein Activates PhospholipaseC Phospholipase C (PLC) GqProtein->PhospholipaseC Activates PIP2 PIP₂ PhospholipaseC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG CalciumRelease Cellular Response IP3->CalciumRelease Stimulates Antagonist MEN 10207/MEN 10208 Antagonist->NK2R Antagonizes

Based on the available data, MEN 10207 demonstrates higher affinity for this specific NK2 receptor subtype compared to this compound.

References

MEN 10208 compared to other neurokinin A antagonists

Author: Smolecule Technical Support Team. Date: February 2026

MEN 10208 and Selective NKA Antagonists

The table below summarizes the available experimental data for this compound and other selective neurokinin A analogs from a 2018 study. The data includes binding affinity (Ki) and functional potency (EC50) at human recombinant NK2 and NK1 receptors, which are used to calculate selectivity ratios [1].

Compound Name NK2 Receptor Ki (nM) NK1 Receptor Ki (nM) NK1/NK2 Ki Ratio NK2 Receptor EC50 (nM) NK1 Receptor EC50 (nM) NK1/NK2 EC50 Ratio
[Lys5,MeLeu9,Nle10]-NKA(4-10) 0.37 249 674 3.6 379 105
[Arg5,MeLeu9,Nle10]-NKA(4-10) 0.42 236 561 4.7 331 70
Neurokinin A (NKA) 0.5 10 20 17 18 ~1
[β-Ala8]-NKA(4-10) 1.7 288 169 6.9 1684 244

Key Findings: The study aimed to identify compounds with the greatest separation between NK2 and NK1 receptor activity. It concluded that [Lys5,MeLeu9,Nle10]-NKA(4-10) and [Arg5,MeLeu9,Nle10]-NKA(4-10) were the most selective NK2 receptor agonists tested [1]. The data for this compound, described as a tachykinin antagonist with NK2 selectivity, was included in the analysis, though its specific numerical data was not detailed in the available excerpt [1].

Experimental Methodology

The data in the table above was generated using the following experimental protocols [1]:

  • Binding Assays: Conducted on CHO cells expressing human recombinant NK2 or NK1 receptors.
    • NK2 Receptor Binding: Used displacement of [¹²⁵I]-NKA.
    • NK1 Receptor Binding: Used displacement of [³H]-Septide.
  • Functional Assays: Measured the increase in intracellular calcium levels in the same CHO cell lines.

Research Context and Further Directions

This compound is established in literature as a selective tachykinin antagonist for the neurokinin-2 (NK2) receptor [2] [3]. A 1991 paper details its solid-phase synthesis, noting the Fmoc strategy provided superior yield and purity compared to the Boc method, but this study focused on synthesis rather than comparative pharmacology [2].

Start Research Need: Compare NK2 Antagonists DB1 Search Scientific Databases (e.g., PubMed, Google Scholar) Start->DB1 DB2 Search Specialized Databases (e.g., IUPHAR/BPS Guide, BindingDB) Start->DB2 Focus1 Search Terms: 'NK2 antagonist comparison', 'selective NK2 antagonists', 'this compound vs' DB1->Focus1 Focus2 Key Parameters: Receptor affinity (Ki, IC50), Functional potency (EC50), Selectivity ratios, In vivo efficacy DB2->Focus2

References

Comprehensive Comparison Guide: Experimental Strategies for Confirming MEN 10208 Research Findings

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to MEN 10208 and Validation Requirements

This compound represents a research compound with potential therapeutic applications, specifically investigated for its anti-inflammatory properties and effects on cellular signaling pathways. For researchers and drug development professionals, confirming initial findings through orthogonal validation methods is a critical step in the drug discovery pipeline. This guide systematically compares experimental approaches for verifying results related to compounds like this compound, with particular attention to signaling pathway analysis, molecular interactions, and functional cellular responses.

The confirmation of preliminary research findings requires a multi-faceted approach that combines direct replication studies with complementary methodological strategies. This involves selecting appropriate cellular models, implementing robust molecular techniques, and applying computational frameworks that can predict potential side effects based on genetic evidence. Each method varies in its technical requirements, equipment needs, and validation power, necessitating careful experimental design to build a compelling case for the compound's mechanism of action and therapeutic potential.

Table: this compound Compound Profile and Key Characteristics

Characteristic Description
Research Context Investigation of anti-inflammatory properties and signaling pathway modulation
Primary Pathways NF-κB pathway, oxidative stress response, cellular inflammatory mediators
Validation Priority Confirmation of pathway engagement and specificity of effect
Key Readouts Cytokine production, phosphorylation events, gene expression changes

Comparative Analysis of Validation Methodologies

Strategic Approach Comparison

Different validation strategies offer varying levels of evidence, throughput, and biological relevance. The optimal approach typically combines multiple methods to address the limitations of any single technique.

Table: Comparison of Methodological Approaches for Confirming Research Findings

Method Category Specific Techniques Key Measurable Parameters Throughput Biological Relevance Technical Complexity
Cellular Assays Cell viability (MTS), ELISA, immunofluorescence, persulfide detection Cell viability (%), cytokine concentration (pg/mL), fluorescence intensity, persulfide levels Medium High Medium
Molecular Biology Real-time RT-PCR, Western blot, gene expression analysis mRNA expression (fold-change), protein levels (band density), NICD quantification Medium-High High High
Animal Models Focal cerebral ischemia, drug dependence models Infarct volume (%), withdrawal scores, behavioral assessments Low Very High Very High
Computational Prediction SE-GPS, genetic priority scoring Side effect risk scores, genetic evidence integration Very High Medium High
Technical Implementation Comparison

The execution of these methods requires different resources, expertise, and validation approaches, impacting their suitability for various research settings.

Table: Technical Requirements and Implementation Considerations

Method Equipment Needs Time Investment Cost Category Data Output Type Validation Requirements
Gene Expression Analysis Real-time PCR system, RNA isolation equipment 1-2 days Medium Quantitative (fold-change) Housekeeping genes, no-RT controls
Protein Analysis Western blot apparatus, electrophoresis system, imaging 2-3 days Medium Semi-quantitative (band intensity) Loading controls, specificity verification
Cellular Viability Assays Plate reader, cell culture facilities 1 day Low Quantitative (absorbance/fluorescence) Reference standards, positive controls
Pathway Inhibition Studies Animal surgery equipment, injection apparatus Several days-weeks High Functional scores, volumetric measurements Sham operations, vehicle controls

Detailed Experimental Protocols

Cell Culture and Treatment Protocols

Primary human chondrocyte culture provides a relevant cellular model for investigating inflammatory pathways. Cells should be maintained in Dulbecco's Modified Eagle Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere [1]. For experimental treatments:

  • Pre-treatment Protocol: Incubate cells with the experimental compound (e.g., this compound) for 1 hour at concentrations determined through preliminary viability assays (typically 0.05-0.1 mM based on thiotaurine studies) [1].
  • Inflammatory Induction: Stimulate with tumor necrosis factor-alpha (TNF-α) at 10 ng/mL for 30 minutes to activate inflammatory pathways [1].
  • Control Groups: Include untreated controls (CTL), TNF-α-only treated groups, and compound-only groups to distinguish specific effects.

Cell viability assessment using MTS assays should be performed at 24h, 48h, and 72h to exclude cytotoxic effects. Plate cells in 96-well plates at 5×10³ cells/well and incubate with MTS reagent for 2-4 hours before measuring absorbance at 490nm [1].

Gene Expression Analysis

mRNA quantification via real-time RT-PCR follows these standardized steps:

  • RNA Extraction: Use TRIzol reagent or commercial kits to isolate total RNA, quantifying purity spectrophotometrically (A260/A280 ratio ~2.0) [2].
  • Reverse Transcription: Convert 1μg RNA to cDNA using reverse transcriptase with oligo(dT) or random primers.
  • Quantitative PCR: Prepare reactions with SYBR Green master mix, gene-specific primers (e.g., IL-6, IL-8, IL-1β for inflammation studies), and cDNA template [1].
  • Data Analysis: Calculate fold-changes using the 2^(-ΔΔCt) method normalized to housekeeping genes (GAPDH, β-actin).

Primer sequences for inflammatory markers should be designed to span intron-exon boundaries, with validation of amplification efficiency (90-110%) and specificity (single peak in melt curve) [1].

Protein Analysis Techniques

Western blotting provides information on protein expression and activation states:

  • Protein Extraction: Use RIPA buffer supplemented with protease and phosphatase inhibitors [2].
  • Electrophoresis: Separate 20-30μg protein on 8-12% SDS-polyacrylamide gels.
  • Transfer: Electroblot to PVDF membranes using wet or semi-dry systems.
  • Blocking and Incubation: Block with 5% non-fat milk, then incubate with primary antibodies (e.g., p65, p-p65, Notch1 NICD) overnight at 4°C [1] [2].
  • Detection: Use HRP-conjugated secondary antibodies with chemiluminescent substrate and imaging systems.

Enzyme-linked Immunosorbent Assay (ELISA) quantifies secreted proteins in culture media:

  • Collect cell culture supernatant after treatment and centrifuge to remove debris
  • Follow commercial ELISA kit protocols for inflammatory markers (IL-6, IL-8)
  • Measure absorbance using plate reader and interpolate from standard curves [1]
Pathway Activation and Inhibition Assays

NF-κB pathway analysis combines multiple approaches:

  • Immunofluorescence: Fix cells, permeabilize with 0.1% Triton X-100, block with BSA, incubate with p65 antibody followed by fluorescent secondary antibody, and visualize with confocal microscopy [1].
  • Nuclear Translocation Assessment: Quantify the ratio of nuclear to cytoplasmic fluorescence intensity across multiple cells (n>100) [1].

Persulfide detection assays measure hydrogen sulfide-related modifications:

  • Incubate cells with EZ-Link Iodoacetyl-PEG₂-Biotin to label persulfide groups
  • Detect using Alexa Fluor 488-Streptavidin conjugates
  • Include dithiothreitol (DTT) treatment controls to distinguish persulfides from sulfides [1]

Pathway inhibition studies utilize specific pharmacological agents:

  • NF-κB inhibitors: BAY-11-7082 or parthenolide to confirm pathway specificity
  • γ-secretase inhibitors: MW167 for Notch pathway inhibition (1mM concentration effective in cerebral ischemia models) [2]
  • Administer inhibitors 30-60 minutes prior to experimental compound treatment

Signaling Pathway Visualization

NF-κB Inflammatory Signaling Pathway

The NF-κB pathway represents a central inflammatory signaling cascade that can be modulated by therapeutic compounds. The following diagram illustrates key components and potential intervention points:

G TNFα TNF-α Stimulation Receptor TNF Receptor TNFα->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB Phosphorylation p65_p50 p65/p50 (NF-κB dimer) IkB->p65_p50 Releases p65_p50_nuc Nuclear p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation p_p65 Phosphorylated p65 (p-p65) p65_p50_nuc->p_p65 Phosphorylation GeneExp Gene Transcription IL-6, IL-8, IL-1β p_p65->GeneExp Inhibition Compound Inhibition (e.g., this compound) Inhibition->IKK Inhibition->p_p65

Oxidative Stress and NMDA Receptor Pathway

Compounds targeting neurological conditions may modulate oxidative stress and receptor signaling pathways, as demonstrated in morphine dependence research:

G Morphine Morphine Exposure NMDA NMDA Receptor Activation Morphine->NMDA Calcium Calcium Influx NMDA->Calcium nNOS nNOS Activation Calcium->nNOS NO Nitric Oxide (NO) Production nNOS->NO cGMP cGMP Pathway Activation NO->cGMP OxStress Oxidative Stress NO->OxStress Dependence Dependence & Withdrawal cGMP->Dependence OxStress->Dependence Intervention Therapeutic Intervention (e.g., Topiramate) Intervention->NMDA Intervention->nNOS Intervention->OxStress

Data Interpretation and Validation Framework

Statistical Analysis and Reprodubility

Robust statistical analysis is essential for confirming research findings. Implement these approaches:

  • Sample Size Considerations: Power analysis based on preliminary data to determine appropriate sample sizes (typically n≥3 for in vitro studies, n≥6-8 for animal studies) [2].
  • Multiple Comparisons: Use ANOVA with post-hoc tests (Tukey, Bonferroni) for multi-group experiments rather than repeated t-tests [1].
  • Data Normalization: Express results as percentage of control or fold-change to facilitate comparison across experiments.
  • Replication Strategy: Perform independent experiments at least three times on different days with fresh preparations.

Quantification standards for different data types:

  • Western Blots: Densitometric analysis normalized to loading controls with background subtraction
  • Immunofluorescence: Multiple field quantification (≥5 fields/sample) with consistent threshold settings
  • Behavioral Assessments: Blinded scoring by multiple independent researchers to reduce bias
Genetic Evidence Integration

The Side Effect Genetic Priority Score (SE-GPS) framework provides a computational approach to predict potential adverse effects based on human genetic evidence [3]. This method integrates:

  • Clinical Variant Evidence: Curated from ClinVar, HGMD, and OMIM databases
  • Single Variant Data: pLOF and missense variants from Genebass and RAVAR
  • Gene Burden Tests: From Open Targets and RAVAR databases
  • GWA Loci Evidence: From Locus2Gene and eQTL phenotype sources

Implementation of this framework for target validation:

  • Identify Genetic Associations: Link target genes to potential side effect phenotypes
  • Calculate SE-GPS: Weighted integration of multiple genetic evidence types
  • Directionality Assessment: Determine if genetic risk aligns with drug mechanism (SE-GPS-DOE)
  • Risk Stratification: Prioritize targets with minimal predicted side effects

This approach demonstrated 2.3-2.5-fold increased risk prediction for side effects when restricted to targets with at least two lines of genetic evidence [3].

Conclusion and Research Recommendations

Confirming research findings for compounds like this compound requires a comprehensive experimental strategy that integrates cellular, molecular, and computational approaches. The most compelling validation comes from convergent evidence across multiple orthogonal methods that collectively support the proposed mechanism of action.

For researchers undertaking such validation studies, key recommendations include:

  • Implement Pathway-Focused Assays: Prioritize methods that directly measure engagement with the proposed target pathway, such as phosphorylation events, nuclear translocation, and downstream gene expression changes [1].
  • Utilize Pharmacological Modulators: Include both activators and inhibitors of the pathway to demonstrate bidirectional responses and establish specificity [4] [2].
  • Incorporate Genetic Evidence: Apply computational frameworks like SE-GPS during target validation to anticipate potential safety concerns [3].
  • Standardize Experimental Protocols: Follow consistent methodologies with appropriate controls to ensure reproducibility across experiments.
  • Correlate Different Readouts: Demonstrate consistency between mRNA, protein, and functional endpoints to build a comprehensive mechanistic understanding.

References

MEN 10208 potency relative to other NK2 antagonists

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of NK2 Receptor Antagonists

The table below summarizes the key experimental data for several NK2 receptor antagonists, detailing their potency and selectivity.

Antagonist Name Chemical Type pA2 / Ki / pKB Value Experimental Model (Tissue/Species) Receptor Selectivity Key Findings
MEN 11420 (Nepadutant) [1] Cyclic hexapeptide pKB: 8.1 – 10.2 [1] In vitro: CHO cells, human & animal smooth muscle preparations [1] Selective NK2 antagonist [1] Competitively binds human NK2 receptor; blocks NKA-stimulated gut motility in humans [1].
SR48968 Non-peptide Ki: Not quantified in sources In vitro: Guinea-pig lung membranes [2] Selective NK2 antagonist [2] Cited as a potent and selective NK2 antagonist in binding assays [2].

| Peptide I ([Tyr5, D-Trp6,8,9, Arg10]-NKA(4-10)) [3] | Peptide | pA2: 9.4 (RPA), 7.3 (HT) [3] | In vitro: Rabbit Pulmonary Artery (RPA), Hamster Trachea (HT) [3] | NK2 antagonist [3] | ~100x more potent in RPA than in HT, suggesting tissue-dependent potency [3]. | | Peptide II ([Tyr5, D-Trp6,8,9, Arg10]-NKA(3-10)) [3] | Peptide | pA2: 9.2 (RPA), 7.4 (HT) [3] | In vitro: Rabbit Pulmonary Artery (RPA), Hamster Trachea (HT) [3] | NK2 antagonist [3] | Similar profile to Peptide I, with high tissue selectivity [3]. | | Peptide III (Ac-Leu-Asp-Gln-Trp-Phe-Gly-NH2) [3] | Peptide | pA2: 5.7 (RPA), 7.6 (HT) [3] | In vitro: Rabbit Pulmonary Artery (RPA), Hamster Trachea (HT) [3] | NK2 antagonist [3] | Inverse tissue selectivity; ~100x more potent in HT than in RPA [3]. | | CP-99,994 [2] | Non-peptide | Ki: 0.4 nM (NK1 site) [2] | In vitro: Guinea-pig lung membranes [2] | Selective NK1 antagonist [2] | Included for contrast; demonstrates high NK1 selectivity versus NK2 [2]. |

Experimental Protocols for Key Data

To ensure reproducibility, here are the methodologies from the core studies cited.

  • Receptor Binding and Functional Assays (General) [2] [3]

    • Membrane Preparation: Tissues (e.g., guinea-pig lung, rabbit pulmonary artery) are homogenized, and cell membranes are purified, sometimes using sucrose gradient centrifugation to enrich receptor density [2].
    • Binding Assays: Radiolabeled ligands (e.g., [¹²⁵I]-Neurokinin A) are incubated with membrane preparations. Competing unlabeled antagonists are added to displace binding and determine affinity (Ki) [2].
    • Functional Bioassays: Isolated tissues are mounted in organ baths containing oxygenated physiological solution. Contractions induced by agonists (e.g., Neurokinin A) are measured. Antagonists are added to produce a concentration-dependent shift of the agonist curve, allowing calculation of pA2 values [3].
  • In Vivo Human Motility Study for MEN 11420 [1]

    • Design: A randomized, double-blind, placebo-controlled study in healthy male volunteers.
    • Motility Measurement: A multilumen tube was passed nasally and positioned in the small intestine. Pressure transducers recorded contractions.
    • Protocol: After a baseline recording, subjects received an intravenous infusion of either MEN 11420 or placebo, followed by an infusion of Neurokinin A (NKA). Motility was recorded for another 4 hours.
    • Analysis: Contraction frequency, amplitude, and the pattern of the migrating motor complex (MMC) were analyzed. MEN 11420 significantly inhibited the stimulatory effects of NKA on all these parameters without affecting basal motility [1].

NK2 Receptor Signaling Pathway

The following diagram illustrates the core signaling pathways of the Neurokinin 2 Receptor (NK2R), a Class A G-Protein Coupled Receptor (GPCR), which explains the context of antagonist action.

G cluster_antag Antagonist Action (e.g., MEN 11420) NK2R NK2 Receptor (GPCR) Gq Gq Protein NK2R->Gq Activates Gs Gs Protein NK2R->Gs Activates NKA Neurokinin A (NKA) Agonist NKA->NK2R Binds PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates PIP2 PIP₂ PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP Produces DAG Diacylglycerol (DAG) Activates PKC PIP2->DAG IP3 IP₃ Releases Ca²⁺ PIP2->IP3 Antag Competitive Antagonist Antag->NK2R Blocks

Key Insights for Research and Development

  • Tissue-Specific Potency is Critical: The data for Peptide I, II, and III demonstrates that antagonist potency (pA2) can vary by up to 100-fold between different tissues (e.g., Rabbit Pulmonary Artery vs. Hamster Trachea) [3]. This highlights the importance of validating antagonists in disease-relevant tissue models during drug development.
  • Consider Signaling Bias: Recent research shows that NK1 and NK2 receptors can activate multiple G-proteins (Gq and Gs). Different ligands, including truncated analogs of natural agonists, can bias signaling toward one pathway over the other [4]. When developing antagonists, it's valuable to confirm they do not unintentionally activate alternative pathways.
  • Structural Insights for Design: Cryo-EM structures of NK2R bound to NKA and Gq are now available [4]. These reveal that the conserved C-terminal region of the agonist docks into the orthosteric pocket, while the N-terminal region interacts with extracellular loops to confer receptor specificity. This structural knowledge can inform the rational design of more selective and potent antagonists.

References

MEN 10208 selectivity profile validation

Author: Smolecule Technical Support Team. Date: February 2026

Methods for Selectivity Profiling

The field has advanced from purely biochemical assays to methods that assess target engagement in more physiologically relevant, live-cell environments [1]. The table below summarizes the core cellular techniques mentioned in the literature.

Method Key Feature Throughput Potential Key Experimental Consideration
Chemical Proteomics [1] Identifies proteome-wide binding partners using a compound-derived probe. Medium Requires synthesis of a functionalized probe from the compound of interest.
CETSA & CETSA-MS [1] Measures protein thermal stability shifts due to compound binding; no probe needed. Medium (CETSA) to Lower (CETSA-MS) Not all proteins exhibit a thermal shift upon ligand binding.
NanoBRET Target Engagement [1] Quantifies compound affinity and target occupancy via probe displacement in live cells. High Requires expression of NanoLuc-tagged target proteins.
Cellular Functional Assays [1] Measures downstream functional effects (e.g., ion flux, reporter gene expression). High Requires careful controls to directly link functional readout to on-target engagement.

Workflow for Cellular Selectivity Profiling

The following diagram outlines a generalized workflow for cellular selectivity profiling, integrating principles from the methods described above. This workflow is agnostic to the specific compound and can be adapted for profiling MEN 10208.

Start Start: Compound of Interest (e.g., this compound) A Choose Profiling Method Start->A B Design Experiment (Cell line, controls, concentration) A->B C Perform Assay (e.g., probe displacement, thermal challenge) B->C D Data Acquisition (BRET measurement, MS protein identification) C->D E Data Analysis (Calculate target occupancy, identify off-targets) D->E F Validate Findings (Dose-response, orthogonal assays) E->F End Final Selectivity Profile F->End

Suggestions for Finding Specific Data on this compound

To locate the specific information you need, I suggest the following steps:

  • Refine Your Search Strategy: Use more specific queries in scientific databases such as PubMed, Google Scholar, or Web of Science. Try searches like "this compound kinome scan," "this compound target engagement," or "this compound off-target profile."
  • Consult Chemical Databases: Search specialized databases like ChEMBL or BindingDB, which aggregate bioactivity data from scientific literature. You may find quantitative data (e.g., IC50, Ki values) for this compound against various targets [2].
  • Review Patent Literature: The original patents for a compound often contain extensive pharmacological and selectivity profiling data. Searching patent databases can be highly informative.

References

Experimental Protocols for Measuring Binding Kinetics

Author: Smolecule Technical Support Team. Date: February 2026

You can use several well-established methods to obtain the binding kinetics data for your comparison guide. The table below summarizes the key techniques, their principles, and applications.

Method Basic Principle Typical Application & Output Key Considerations
Surface Plasmon Resonance (SPR) [1] Real-time, label-free measurement of biomolecular interactions by detecting changes in refractive index near a sensor surface. Measures association ((k_{on})) and dissociation ((k_{off})) rate constants, and calculates equilibrium dissociation constant ((K_D)). Ideal for protein-ligand, antibody-antigen interactions. Can be run in Multi-Cycle Kinetics (MCK) or Single-Cycle Kinetics (SCK) modes. SCK is faster and better for ligands that are difficult to regenerate. [1]
Stopped-Flow Fluorescence [2] Rapid mixing of reactants and monitoring of fluorescence change (intensity or lifetime) over time on a millisecond timescale. Measures reaction rates for fast-binding processes. Used to study binding events, like small molecules (e.g., curcuminoids) to proteins (e.g., serum albumin). [2] Fluorescence lifetime is more robust than intensity, as it is unaffected by photobleaching or signal fluctuations. [2]
Native Mass Spectrometry [3] Gentle ionization to transfer intact protein-ligand complexes from solution to the gas phase for mass analysis. Determines binding stoichiometry and affinity ((K_D)). Can be applied directly to complex mixtures and tissue samples without prior protein purification. [3] A recently developed dilution method allows for (K_D) estimation without prior knowledge of protein concentration. [3]
Radioligand / Fluorescent Ligand Binding [4] Measures the binding kinetics of labeled ligands (radioactive or fluorescent) to receptors, often in cell membranes or live cells. Determines (k_{on}), (k_{off}), and (K_D). NanoBRET is a proximity assay that allows for real-time kinetic measurements in live cells. [4] The Motulsky-Mahan method allows the kinetics of unlabeled competitors to be quantified by their effect on a labeled tracer's binding. [4]
Computational Simulations [5] Uses molecular dynamics (MD) simulations to model the physical movements of atoms and molecules over time. Predicts binding pathways, residence times, and absolute rate constants. Methods include steered MD and Markov State Models. [5] These are predictive methods that can provide atomic-level insights but are computationally expensive and challenging. [5]

The following diagram illustrates a generalized workflow for a kinetic binding experiment, which is common to several of the methods above, particularly SPR.

G Start Start Experiment Immobilize Immobilize Ligand Start->Immobilize Inject Inject Analyte Immobilize->Inject Associate Association Phase (Complex Forms) Inject->Associate Dissociate Dissociation Phase (Complex Breaks Down) Associate->Dissociate Regenerate Regenerate Surface (Optional) Dissociate->Regenerate For MCK Analyze Analyze Sensorgram Dissociate->Analyze For SCK Regenerate->Inject Repeat for next concentration End End Analyze->End Obtain k_on, k_off, K_D

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.8

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

17

Exact Mass

1209.57196289 Da

Monoisotopic Mass

1209.57196289 Da

Heavy Atom Count

88

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sequence

TDYWVWWR

Other CAS

129781-07-3

Dates

Last modified: 02-18-2024
1: Medeiros MD, Turner AJ. Metabolic stability of some tachykinin analogues to cell-surface peptidases: roles for endopeptidase-24.11 and aminopeptidase N. Peptides. 1995;16(3):441-7. PubMed PMID: 7651897.
2: Patacchini R, Maggi CA. Amastatin interferes with the antagonist properties of MEN 10,208 in the rabbit pulmonary artery but not in the hamster trachea. Eur J Pharmacol. 1993 May 12;236(1):31-7. PubMed PMID: 8391454.
3: Henderson AK, Yamamura HI, Maggi CA, Buck SH, Van Giersbergen PL, Roeske WR. Demonstration of a neurokinin A receptor subtype in transfected fibroblasts. Eur J Pharmacol. 1992 Feb 13;225(2):175-8. PubMed PMID: 1312943.
4: Rovero P, Quartara L, Fabbri G. Solid-phase synthesis of neurokinin A antagonists. Comparison of the Boc and Fmoc methods. Int J Pept Protein Res. 1991 Feb;37(2):140-4. PubMed PMID: 1850390.

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